(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
描述
BenchChem offers high-quality (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907765 | |
| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-72-6, 168471-40-7 | |
| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: Basic Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a cyclic non-proteinogenic β-amino acid. This compound is of significant interest in pharmaceutical research due to its activity as a γ-aminobutyric acid (GABA) mimetic and an inhibitor of GABA transaminase. Understanding its acid-base chemistry is crucial for its application in drug design and development, formulation, and biological activity studies.
Physicochemical Properties
The basicity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is primarily attributed to its amino group, while the carboxylic acid group imparts acidic properties. The interplay between these two functional groups determines the molecule's overall charge and behavior in solutions of varying pH. The key parameters governing these properties are the acid dissociation constants (pKa) of the carboxylic acid and the protonated amino group.
Quantitative Data
| Parameter | Predicted Value | Description |
| pKa₁ (Carboxylic Acid) | 3.52 | The pKa of the α-carboxylic acid group. |
| pKa₂ (Amino Group) | 9.85 | The pKa of the protonated amino group. |
| Isoelectric Point (pI) | 6.69 | The pH at which the net charge of the molecule is zero. |
Note: The pKa values are predicted using computational models and may vary slightly from experimentally determined values.
The isoelectric point (pI) is calculated using the formula for amino acids with non-ionizable side chains: pI = (pKa₁ + pKa₂) / 2
Experimental Determination of Basic Properties
The pKa values of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid can be experimentally determined using potentiometric titration. This method involves titrating a solution of the amino acid with a strong base and monitoring the pH change.
Experimental Protocol: Potentiometric Titration
This protocol outlines a general procedure for the determination of the pKa values of an amino acid.
Materials:
-
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Pipettes
Procedure:
-
Preparation of the Amino Acid Solution: Accurately weigh a known amount of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Initial Acidification: To ensure the amino acid is fully protonated, add a stoichiometric excess of 0.1 M HCl to the amino acid solution.
-
Titration Setup: Place the beaker containing the acidified amino acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH solution above the beaker.
-
Titration with NaOH:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The curve will show two inflection points, corresponding to the pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂).
-
The pKa values can be determined from the midpoints of the buffering regions (the flattened portions of the curve).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peaks in the first derivative plot correspond to the equivalence points, and the pKa values are the pH values at half the volume of the equivalence points.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of pKa values using potentiometric titration.
Biological Context: GABA Signaling Pathway
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is recognized for its role as a GABA mimetic and an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
GABAergic Synapse and Inhibition of GABA Transaminase
The following diagram illustrates a simplified GABAergic synapse and the mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Caption: Simplified GABAergic signaling pathway and the inhibitory action on GABA transaminase.
This in-depth guide provides essential information on the basic properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for professionals in research and drug development. The provided data and protocols serve as a valuable resource for further investigation and application of this compound.
An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a cyclic non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid, conformationally restricted structure makes it a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role as a modulator of key neurotransmitter systems. Particular focus is given to its activity as a reversible inhibitor of γ-aminobutyric acid (GABA) transaminase and its subsequent effects on the dopaminergic system, highlighting its potential in the treatment of substance use disorders.
Chemical Identity and Properties
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral molecule with a cyclopentene backbone, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position, with a cis relative stereochemistry.
Chemical Structure:
Molecular Formula: C₆H₉NO₂
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| CAS Number (Free Acid) | 168471-40-7 | [1] |
| CAS Number (HCl Salt) | 134234-04-1, 130931-84-9 | [2] |
| Molecular Weight (Free Acid) | 127.14 g/mol | [1] |
| Molecular Weight (HCl Salt) | 163.60 g/mol | [2] |
| Appearance | Off-white to light brown solid | [3][4] |
| Predicted pKa | 3.52 ± 0.20 | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Manufacturing
The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives often starts from the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.
Synthesis of Vince Lactam
The racemic Vince Lactam can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One reported method involves the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis of the resulting adduct.[5][6]
Enantioselective Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Experimental Protocol: Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride [3]
-
Ester Hydrolysis: 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate is dissolved in 50mL of methanol.
-
Neutralization: Triethylamine is added to adjust the pH to 6-7.
-
Saponification: 10mL of water is added, and the solution is cooled to -20°C. 5mL of an aqueous solution of lithium hydroxide (containing 0.16g of LiOH) is added dropwise.
-
Acidification: Immediately following the reaction, the mixture is neutralized with acetic acid to a pH of 3-4.
-
Work-up and Isolation: The organic solvent is removed under reduced pressure. The residue is diluted with tetrahydrofuran, and the resulting salt is filtered off. The filtrate is concentrated under vacuum to yield (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride (3.6 g, 83.7% yield).
Logical Workflow for Synthesis:
Caption: Synthetic pathway to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid HCl.
Analytical Methods
The characterization and quality control of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its precursors rely on standard analytical techniques.
-
Spectroscopy: The structure of the final compound and intermediates is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Chromatography: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for determining enantiomeric purity, particularly when resolution of a racemic mixture is involved.
Experimental Protocol: Chiral HPLC for a Related Amino Alcohol [7]
This method was developed for the separation of the (1S,4R) and (1R,4S) enantiomers of 4-aminocyclopent-2-en-1-yl methanol hydrochloride, a closely related compound, and can serve as a starting point for the development of a method for the title compound.
-
Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm)
-
Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.
-
Detection: UV detection is typically used for such compounds.
-
Resolution: A resolution factor of greater than 2.0 was achieved between the enantiomers.
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ.
Biological Activity and Mechanism of Action
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is recognized as a γ-aminobutyric acid (GABA) mimetic that can affect dopaminergic activity.[3] Its primary mechanism of action is the reversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.
Inhibition of GABA Transaminase
GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-T, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid leads to an increase in synaptic GABA concentrations. This enhancement of GABAergic tone has significant implications for neuronal excitability and is a therapeutic strategy for conditions such as epilepsy and substance use disorders.
Modulation of the Dopaminergic Reward Pathway
The brain's reward system, particularly the mesolimbic pathway, is heavily modulated by both GABAergic and dopaminergic signaling. An increase in GABA levels in regions like the ventral tegmental area (VTA) can inhibit the firing of dopamine neurons that project to the nucleus accumbens.[8] This reduction in dopamine release is thought to underlie the ability of GABA-T inhibitors to block the rewarding effects of drugs of abuse.
Caption: Mechanism of action in modulating the reward pathway.
Application in Drug Development: Preclinical Evidence
The ability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to modulate the reward pathway has been investigated in preclinical models of addiction.
Experimental Protocol: Conditioned Place Preference (CPP) in Rats [9]
The CPP paradigm is a standard behavioral model used to assess the rewarding or aversive properties of drugs.
-
Apparatus: A multi-compartment chamber where different compartments are distinguished by visual and tactile cues.
-
Pre-conditioning (Baseline): Rats are allowed to freely explore the entire apparatus to determine any initial preference for one compartment.
-
Conditioning: Over several days, rats are administered a drug of abuse (e.g., cocaine or nicotine) and confined to one of their initially non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Pre-treatment: In the experimental group, rats are pre-treated with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid before being administered the drug of abuse during the conditioning phase.
-
Post-conditioning (Test): Rats are again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is measured. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Results:
A study demonstrated that pretreatment with the (1R,4S) enantiomer of 4-amino-cyclopent-2-ene-carboxylic acid significantly attenuated the expression of conditioned place preference induced by both cocaine and nicotine in rats.[9] This suggests that the reversible inhibition of GABA transaminase by this compound can block the rewarding effects of these addictive substances.
Quantitative Data from Preclinical Studies:
| Parameter | Value | Drug | Species | Reference |
| Effective Dose (CPP Attenuation) | 75 mg/kg, i.p. | Nicotine | Rat | [9] |
| Effective Dose (CPP Attenuation) | 300 mg/kg, i.p. | Cocaine | Rat | [9] |
Conclusion
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a compelling molecule for drug discovery and development, particularly for neurological disorders and addiction. Its well-defined stereochemistry and rigid conformation provide a solid foundation for structure-activity relationship studies. The established synthetic routes allow for its accessible preparation, and its mechanism of action as a reversible GABA-T inhibitor is supported by preclinical data. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, including specific potency (IC₅₀/Kᵢ) against GABA-T, to further elucidate its therapeutic potential. The insights provided in this guide aim to facilitate the ongoing research and development efforts centered on this promising compound.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. scbt.com [scbt.com]
- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 4. (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | 134234-04-1 [sigmaaldrich.com]
- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
An In-depth Technical Guide on (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted carbocyclic amino acid, holds a significant position in the landscape of medicinal chemistry. Its discovery and development are intrinsically linked to the pioneering work on carbocyclic nucleosides and the quest for effective antiviral agents. This technical guide provides a comprehensive overview of the history, synthesis, and biological activity of this pivotal molecule. It serves as a crucial chiral building block in the synthesis of the anti-HIV drug Abacavir and has been investigated for its potential as a γ-aminobutyric acid (GABA) mimetic, showing activity at GABA receptors and as an inhibitor of GABA transaminase. This document details the key experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic pathways, offering a valuable resource for researchers in drug discovery and development.
Discovery and Historical Context
The story of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a fascinating chapter in the history of antiviral drug discovery, deeply rooted in the development of carbocyclic nucleosides. These nucleoside analogues, where the furanose ring's oxygen atom is replaced by a methylene group, exhibit enhanced stability against enzymatic degradation.
A pivotal precursor in this field is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, which became widely known as the "Vince Lactam" in recognition of the significant contributions of Dr. Robert Vince.[1] In the 1980s, Dr. Vince and his team at the University of Minnesota were instrumental in developing carbocyclic nucleosides as potential therapeutic agents.[2][3] This research led to the invention of Abacavir (brand name Ziagen), a potent reverse transcriptase inhibitor for the treatment of HIV/AIDS, which was approved by the FDA in 1998.[2]
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid emerged as a key chiral intermediate in the asymmetric synthesis of Abacavir. The stereochemistry of this amino acid is crucial for the biological activity of the final drug. The primary route to obtaining this enantiomerically pure compound involves the enzymatic resolution of the racemic Vince Lactam.[4]
Beyond its role as a synthetic intermediate, the structural similarity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to the neurotransmitter γ-aminobutyric acid (GABA) prompted investigations into its own biological activity. Researchers have explored its potential as a GABA mimetic, studying its effects on GABA receptors and its ability to inhibit GABA transaminase, an enzyme responsible for GABA degradation.[5][6]
Synthesis
The primary and most efficient route for the preparation of enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid relies on the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), followed by hydrolysis of the corresponding lactam enantiomer.
Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The enzymatic kinetic resolution of the racemic Vince Lactam is a key step in obtaining the desired (-)-enantiomer, which serves as the precursor to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This process utilizes enzymes, such as γ-lactamases, that selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer.[7]
Experimental Protocol: Enzymatic Resolution of Vince Lactam
A general procedure for the enantioselective hydrolysis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is as follows:
-
A suspension of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (0.1 g, 0.92 mmol) in phosphate buffer (5 parts) is prepared.
-
To this suspension, 50 mg of wet biomass from a suitable microorganism culture (e.g., ATCC No. 21285) is added.
-
The mixture is stirred for 72 hours.
-
The cell mass is removed by filtration through celite.
-
The filtrate is extracted with dichloromethane (5 x 10 parts).
-
Removal of the solvent yields the optically active unreacted lactam.[8]
Note: The specific microorganism, enzyme, and reaction conditions can be optimized to improve the yield and enantiomeric excess of the desired lactam.
Acid-Catalyzed Hydrolysis of (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Once the desired (-)-enantiomer of the Vince Lactam is isolated, the next step is the hydrolysis of the lactam ring to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This is typically achieved through acid-catalyzed hydrolysis.
Experimental Protocol: Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
A detailed protocol for the hydrolysis of the corresponding methyl ester tartrate salt is described below, which upon hydrolysis of the ester yields the target amino acid. A similar acid-catalyzed hydrolysis can be applied to the lactam.
-
Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.
-
Add triethylamine to neutralize the solution to a pH of 6-7.
-
Add 10mL of water and cool the mixture to -20°C.
-
Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.
-
Immediately after the addition, neutralize the reaction with acetic acid to a pH of 3-4.
-
The organic solvent is removed under reduced pressure, and the residue is diluted with tetrahydrofuran.
-
The resulting salt is filtered off, and the filtrate is concentrated under reduced pressure to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[9]
Table 1: Quantitative Data for the Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Hydrochloride
| Parameter | Value | Reference |
| Starting Material | (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate | [9] |
| Yield | 83.7% | [9] |
Physicochemical and Spectroscopic Data
A comprehensive characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is essential for its use in research and development.
Table 2: Physicochemical Properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [10] |
| Molecular Weight | 127.14 g/mol | [10] |
| Appearance | Off-white to light brown solid | [9] |
| Melting Point | >260 °C (decomposed) | [9] |
| pKa | 3.52 ± 0.20 (Predicted) | [9] |
Table 3: Spectroscopic Data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid Hydrochloride
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available for the hydrochloride salt. | [11] |
| ¹³C NMR | Data available for the hydrochloride salt. | [11] |
| IR | Spectra available for the hydrochloride salt. | [11] |
| Mass Spec | Spectra available for the hydrochloride salt. | [11] |
Note: Detailed spectral assignments can be found in the referenced literature.
Biological Activity and Therapeutic Potential
The biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid extends beyond its role as a synthetic intermediate. Its constrained cyclic structure, which mimics certain conformations of GABA, has led to its investigation as a modulator of the GABAergic system.
Activity at GABA Receptors
Studies have shown that analogues of 4-aminocyclopent-1-enecarboxylic acid can interact with GABA receptors. For instance, research on recombinant human GABA(C) receptors expressed in Xenopus oocytes demonstrated that the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid exhibit distinct activities. While the (+)-enantiomer acts as a potent antagonist, the (-)-enantiomer shows little effect as either an agonist or antagonist.[8] This highlights the stereospecificity of the interaction with GABA receptors. Further research has explored the synthesis of derivatives of 4-aminocyclopent-1-enecarboxylic acid to develop more potent and selective agents for GABA receptors.[1]
Inhibition of GABA Transaminase
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA in the brain.[6] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced GABAergic neurotransmission. This mechanism of action has therapeutic implications for conditions associated with GABAergic hypofunction, such as epilepsy and anxiety.
A study investigating the effects of systemic administration of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid in rats found that it could block the expression of conditioned place preference to cocaine and nicotine.[6] These findings suggest that reversible inhibition of GABA transaminase may be a useful strategy for preventing relapse in substance use disorders.
Logical and Experimental Workflows
Synthetic Pathway from Vince Lactam
The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid from the racemic Vince Lactam involves a straightforward logical progression.
Caption: Synthetic workflow for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Role as a Chiral Building Block for Abacavir
The significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is prominently highlighted in its application as a chiral precursor for the synthesis of the antiretroviral drug, Abacavir.
References
- 1. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE3162644D1 - Novel adenine nucleoside derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. ijcpa.in [ijcpa.in]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 8. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 10. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid|168471-40-7-UNITE PHARMACEUTICAL [unite-chem.com]
An In-depth Technical Guide on (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid
This technical guide provides a comprehensive overview of the chemical properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its common salt form, (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a cyclic non-proteinogenic amino acid. Due to its constrained conformation, it and its derivatives are of interest in medicinal chemistry. It is often handled and studied in its more stable hydrochloride salt form.
Below is a summary of the molecular formula and weight for both the free acid and its hydrochloride salt.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | C₆H₉NO₂ | 127.14 |
| (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride[1] | C₆H₁₀ClNO₂ | 163.6[1] |
Experimental Protocols
Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride
A reported method for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride involves the hydrolysis of its methyl ester precursor.[2]
Materials:
-
(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate
-
Methanol
-
Triethylamine
-
Water
-
Lithium hydroxide
-
Acetic acid
-
Tetrahydrofuran
Procedure:
-
Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.
-
Neutralize the solution to a pH of 6-7 by adding triethylamine.
-
Add 10mL of water and cool the mixture to -20°C.
-
Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.
-
Immediately after the reaction, neutralize the mixture with acetic acid to a pH of 3-4.
-
Remove the organic solvent by rotary evaporation.
-
Dilute the residue with tetrahydrofuran and filter off the resulting salt.
-
Evaporate the solvent from the filtrate to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride from its methyl ester.
References
Stereochemistry of 4-aminocyclopent-2-enecarboxylic acid isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereochemistry of 4-aminocyclopent-2-enecarboxylic acid isomers. This class of compounds, as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA), presents significant interest in the field of neuroscience and drug development. Their rigid cyclopentene scaffold allows for the precise orientation of the amino and carboxylic acid functionalities, leading to stereoisomers with distinct biological activities. This guide will delve into the synthesis, structural characterization, and biological evaluation of these isomers, with a focus on their interaction with the GABAergic system.
Introduction to Stereoisomers
4-aminocyclopent-2-enecarboxylic acid possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4R). These can be categorized into two pairs of enantiomers: the cis isomers ((1R,4S) and (1S,4R)) and the trans isomers ((1R,4R) and (1S,4S)). The spatial arrangement of the amino and carboxylic acid groups is critical in determining their pharmacological properties.
Data Presentation
Biological Activity of Related Cyclopentene GABA Analogues
While specific quantitative biological data for all isomers of 4-aminocyclopent-2-enecarboxylic acid is not extensively available in the public domain, studies on the closely related regioisomers, the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid ((+)- and (-)-4-ACPCA), provide valuable insights into the stereoselectivity of their interactions with GABA receptors. The following table summarizes the activity of these analogues at human ρ1 and ρ2 GABAC receptors.
| Compound | Receptor | Activity | Ki (μM) |
| (+)-4-ACPCA | ρ1 | Antagonist | 6.0 ± 0.1 |
| ρ2 | Antagonist | 4.7 ± 0.3 | |
| (-)-4-ACPCA | ρ1 & ρ2 | Little to no effect | - |
| Data sourced from a study on recombinant human GABAC receptors expressed in Xenopus oocytes.[1] |
The data clearly indicates a significant stereochemical preference, with the (+)-enantiomer acting as a potent antagonist while the (-)-enantiomer is largely inactive.[1]
Furthermore, the cis-isomer, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, has been identified as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA.[2] This suggests a different mechanism of action compared to the direct receptor binding of its regioisomers. Quantitative inhibition constants (IC50 or Ki values) for the different isomers of 4-aminocyclopent-2-enecarboxylic acid against GABA-T are a critical area for future research.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific 4-aminocyclopent-2-enecarboxylic acid isomers are often proprietary or described within broader synthetic methodology papers. However, a general overview of the key experimental procedures is provided below.
Enantioselective Synthesis
The synthesis of specific stereoisomers typically involves asymmetric synthesis strategies. One common approach starts from a chiral precursor, such as an optically active lactam (e.g., Vince lactam), which is then subjected to a series of stereocontrolled reactions to build the desired cyclopentene ring with the correct stereochemistry. Key steps can include:
-
Resolution of a racemic starting material: Techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers of a key intermediate.
-
Asymmetric induction: Chiral auxiliaries or catalysts are employed to direct the formation of one stereoisomer over others.
-
Stereospecific reactions: Reactions that proceed with a predictable and specific stereochemical outcome, such as SN2 reactions or certain cycloadditions.
Chiral Separation and Analysis
The separation and analysis of the resulting stereoisomers are crucial for confirming their purity and assigning their absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A typical protocol for a related compound, (1R, 4S)- and (1S, 4R)-4-aminocyclopent-2-en-1-yl methanol, is as follows:
-
Column: Chiral stationary phase, such as a Daicel Crownpak CR(+) column.
-
Mobile Phase: An isocratic mixture, for example, 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid.
-
Flow Rate: A low flow rate, such as 0.8 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm).
Structural Characterization
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of the molecules. This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding structure-activity relationships.
Biological Assays
GABA Receptor Binding Assays: To determine the affinity of the isomers for GABA receptors, competitive binding assays are typically performed. A general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the GABA receptor subtype of interest.
-
Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound (the 4-aminocyclopent-2-enecarboxylic acid isomer).
-
Separation: Separation of bound from free radioligand, usually by rapid filtration.
-
Quantification: Measurement of the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculation of the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be derived.
GABA Transaminase (GABA-T) Inhibition Assay: To assess the inhibitory activity of the isomers against GABA-T, an enzymatic assay is employed. A common method involves:
-
Enzyme Preparation: Purification or partial purification of GABA-T from a biological source (e.g., porcine or bovine brain).
-
Reaction Mixture: A buffered solution containing GABA-T, the substrate GABA, and a co-substrate (e.g., α-ketoglutarate).
-
Inhibition Measurement: The reaction is initiated by the addition of the enzyme, and the rate of product formation (e.g., glutamate or succinic semialdehyde) is measured in the presence and absence of the inhibitor (the 4-aminocyclopent-2-enecarboxylic acid isomer).
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
Stereoisomers of 4-aminocyclopent-2-enecarboxylic acid
Caption: Relationship between the stereoisomers.
Logical Workflow for Stereoselective Synthesis and Evaluation
Caption: Synthetic and analytical workflow.
GABAergic Synapse Signaling Pathway
Caption: GABAergic synapse and potential drug targets.
References
- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1R,4S)-4-AMINO-CYCLOPENT-2-ENECARBOXYLIC ACID HYDROCHLORIDE(130931-85-0) 1H NMR spectrum [chemicalbook.com]
Spectroscopic and Synthetic Profile of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the chiral non-proteinogenic amino acid, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of carbocyclic nucleoside analogues and other bioactive molecules.
Physicochemical Properties
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 168471-40-7 |
| Appearance | Off-white powder |
| Optical Rotation | [α]D²⁵ = -245 ± 2º (c=1% in H₂O)[1] |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not widely available in the public domain. However, data for closely related derivatives and stereoisomers can provide valuable reference points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for a Protected Derivative
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.77 (d, J = 7.5 Hz, 2H) | 172.1 |
| 7.59 (d, J = 7.4 Hz, 2H) | 156.0 |
| 7.41 (t, J = 7.4 Hz, 2H) | 143.9 |
| 7.32 (t, J = 7.4 Hz, 2H) | 141.3 |
| 6.01 (m, 1H) | 133.5 |
| 5.85 (m, 1H) | 129.5 |
| 5.10 (br s, 1H) | 127.7 |
| 4.90 (br s, 1H) | 127.0 |
| 4.40 (m, 2H) | 125.1 |
| 4.23 (t, J = 6.9 Hz, 1H) | 119.9 |
| 2.75 (m, 1H) | 80.1 |
| 1.70 (m, 1H) | 67.0 |
| 1.46 (s, 9H) | 56.5 |
| 47.3 | |
| 45.8 | |
| 40.5 | |
| 28.3 |
Data is for a protected derivative and serves as an estimation.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch between 1730 and 1700 cm⁻¹. The amino group would present N-H stretching bands around 3400-3250 cm⁻¹.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H (Amine) | 3400 - 3250 |
| C=O (Carboxylic Acid) | 1730 - 1700 |
| C=C (Alkene) | 1680 - 1620 |
Mass Spectrometry (MS)
The mass spectrum of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is expected to show a molecular ion peak [M]⁺ at m/z 127. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and other characteristic fragments of the cyclopentene ring.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 127 |
| [M-COOH]⁺ | 82 |
Experimental Protocols
Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
A common synthetic route to the hydrochloride salt of the title compound involves the hydrolysis of the corresponding methyl ester.
Protocol:
-
Dissolve (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in methanol.
-
Neutralize the solution to a pH of 6-7 using triethylamine.
-
Add water and cool the mixture to -20°C.
-
Add a solution of lithium hydroxide in water dropwise.
-
After the reaction is complete, neutralize to pH 3-4 with acetic acid.
-
Remove the organic solvent under reduced pressure.
-
Dilute the residue with tetrahydrofuran and filter off the resulting salt to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.
Visualizations
The following diagram illustrates the key steps in the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.
Caption: Synthesis workflow for the hydrochloride salt.
References
The Biological Significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid: A Conformationally Restricted GABA Analogue with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is an unnatural, conformationally restricted amino acid that has garnered significant interest in medicinal chemistry and neuropharmacology. Its rigid cyclopentene scaffold mimics the folded conformation of the endogenous neurotransmitter γ-aminobutyric acid (GABA), allowing it to interact with key components of the GABAergic system. This technical guide provides a comprehensive overview of the biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, with a focus on its mechanism of action, potential therapeutic applications, and detailed experimental methodologies for its study. As a reversible inhibitor of GABA transaminase, this compound has demonstrated preclinical efficacy in models of substance addiction, highlighting its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
Introduction
Unnatural amino acids are powerful tools in drug discovery, offering novel chemical space and improved pharmacological properties over their natural counterparts.[1][2] Among these, conformationally restricted analogues of neurotransmitters have proven particularly valuable for elucidating receptor-ligand interactions and for designing potent and selective therapeutic agents.[3][4] (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a cyclic analogue of GABA, represents a compelling example of this approach. Its unique stereochemistry and constrained geometry provide a valuable probe for the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system. Dysregulation of GABAergic signaling is implicated in a wide range of disorders, including epilepsy, anxiety, and substance use disorders. This guide will delve into the known biological activities of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, present available quantitative data, and provide detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Targeting the GABAergic System
The primary biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid lies in its modulation of the GABAergic system. Its structural similarity to GABA allows it to act as a GABA analogue, influencing GABAergic neurotransmission through multiple mechanisms.
Inhibition of GABA Transaminase (GABA-T)
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA in the brain.[5] By inhibiting GABA-T, this unnatural amino acid leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy and other neurological disorders.
-
Signaling Pathway of GABA-T Inhibition:
Caption: Inhibition of GABA Transaminase by (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Interaction with GABA Receptors
Therapeutic Potential in Substance Use Disorders
A significant finding highlighting the therapeutic potential of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid comes from a study investigating its effects on the rewarding properties of drugs of abuse.
Attenuation of Conditioned Place Preference (CPP)
Systemic administration of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC), the enantiomer of the title compound, has been shown to block the expression of conditioned place preference to both cocaine and nicotine in rats.[5] The conditioned place preference paradigm is a widely used preclinical model to assess the rewarding and motivational effects of drugs. The ability of this compound to attenuate the preference for drug-associated environments suggests that it can interfere with the neurobiological circuits underlying drug reward and relapse.
-
Experimental Workflow for Conditioned Place Preference:
Caption: Workflow of a Conditioned Place Preference study.
Quantitative Data
Table 1: Biological Activity of Related GABA Analogues
| Compound/Analogue | Target | Assay Type | Value | Reference |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor (α1β2γ2L) | Inhibition of GABA EC50 | IC50 = 42 µM | [7] |
| (+)-4-ACPCA | GABAC Receptor (ρ1) | Radioligand Binding | Ki = 6.0 ± 0.1 µM | [6] |
| (+)-4-ACPCA | GABAC Receptor (ρ2) | Radioligand Binding | Ki = 4.7 ± 0.3 µM | [6] |
Note: The lack of specific IC50 or Ki values for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid underscores the need for further research to fully characterize its pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Enantioselective Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
A common strategy for the enantioselective synthesis of this compound involves the enzymatic resolution of a racemic intermediate, such as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
-
Logical Relationship of a Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis of the target compound.
Protocol:
-
Enzymatic Resolution: Racemic Vince lactam is subjected to enzymatic hydrolysis using a suitable lipase (e.g., from Pseudomonas cepacia) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Purification: The unreacted lactam enantiomer is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The aqueous phase, containing the hydrolyzed product, can be treated to recover the other enantiomer if desired.
-
Hydrolysis: The purified (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is subjected to acidic or basic hydrolysis to open the lactam ring and yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. For example, refluxing in 6N HCl followed by neutralization will yield the desired product.
-
Purification and Characterization: The final product is purified by crystallization or chromatography and its identity and stereochemistry are confirmed by analytical techniques such as NMR, mass spectrometry, and polarimetry.
GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric)
This assay measures the activity of GABA-T by coupling its reaction to a dehydrogenase that produces a chromogenic product.
Materials:
-
Purified GABA-T
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (test inhibitor)
-
GABA (substrate)
-
α-ketoglutarate
-
Succinate semialdehyde dehydrogenase (SSADH)
-
NAD+
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NAD+.
-
Add various concentrations of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to the wells of a 96-well plate. Include a control with no inhibitor.
-
Add the purified GABA-T to all wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding GABA to all wells.
-
Immediately measure the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radioligand Binding Assay for GABAA Receptors
This assay determines the affinity of the test compound for GABAA receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membrane preparation (source of GABAA receptors)
-
[3H]-Muscimol or [3H]-GABA (radioligand)
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (test compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
In a series of tubes, combine the rat brain membrane preparation, Tris-HCl buffer, and varying concentrations of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Add a fixed concentration of the radioligand to all tubes.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and plot a displacement curve to determine the Ki value.
Conditioned Place Preference (CPP) Protocol
This behavioral assay assesses the rewarding or aversive properties of a compound.
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.
Procedure:
-
Habituation (Day 1): Allow rats to freely explore both compartments of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer the drug of abuse (e.g., cocaine, 20 mg/kg, i.p.) and confine the rat to one compartment for a set period (e.g., 30 minutes).
-
On the intervening days, administer the vehicle and confine the rat to the other compartment.
-
-
Pre-Test Treatment (Day 6): Administer (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (e.g., 75 or 300 mg/kg, i.p.) a set time before the test.
-
Test (Day 6): Place the rat in the central area with the guillotine door removed and allow it to freely explore both compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment.
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment in the group treated with (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid compared to the vehicle-treated control group indicates that the compound has blocked the expression of CPP.
Conclusion and Future Directions
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid stands out as a promising unnatural amino acid with significant biological activity within the GABAergic system. Its role as a reversible inhibitor of GABA transaminase and its demonstrated efficacy in a preclinical model of addiction underscore its potential for the development of novel therapeutics. However, a comprehensive understanding of its pharmacological profile is still lacking. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for GABA transaminase and a wide range of GABA receptor subtypes is crucial for understanding its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological properties.
-
In Vivo Efficacy Studies: Expanding the preclinical evaluation to other models of neurological and psychiatric disorders will further elucidate its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound is a necessary step towards its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid:Synthesis,Application_Chemicalbook [chemicalbook.com]
- 6. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally restricted cyclic amino acid that holds significant promise as a versatile scaffold and pharmacophore in drug discovery. Its rigid cyclopentene framework offers a unique stereochemical presentation of the amino and carboxylic acid functionalities, making it an attractive candidate for targeting various biological systems, particularly within the central nervous system (CNS). This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and its close analogs, outlining key areas for future research and development. The primary opportunities lie in its potential as a modulator of the GABAergic system, its role as a key building block in the synthesis of antiviral agents, and its unexplored potential in targeting dopaminergic pathways. This document provides a comprehensive overview of these areas, including potential mechanisms of action, experimental workflows, and a comparative analysis of related compounds to guide future investigations.
Core Compound Profile
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a chiral molecule with the following key identifiers:
| Property | Value |
| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid |
| CAS Number | 168471-40-7[1] |
| Molecular Formula | C6H9NO2[1] |
| Molecular Weight | 127.14 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥99% (typical)[1] |
| Synonyms | (-)-(1S,4R)-gamma-Homocycloleu-2-ene, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid[1] |
Potential Research Areas
The unique structural features of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid suggest several promising avenues for research, primarily centered on its activity as a GABA mimetic and its utility as a synthetic intermediate.
Modulation of the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The conformationally restricted nature of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid makes it an excellent candidate for selectively targeting components of the GABAergic system.
3.1.1. Inhibition of GABA Transaminase (GABA-T)
A study on the enantiomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC), has shown it to be a reversible inhibitor of GABA transaminase (GABA-T).[2] GABA-T is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.
This finding presents a significant research opportunity for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. Key research questions include:
-
Does the (1S,4R)-enantiomer also inhibit GABA-T?
-
What is the IC50 value and mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive)?
-
What is the selectivity profile against other aminotransferases?
-
Can this compound potentiate GABAergic neurotransmission in vivo and exhibit therapeutic effects in models of epilepsy, anxiety, or substance use disorders?
A study on ACC demonstrated that systemic administration significantly attenuated the expression of conditioned place preference to cocaine and nicotine in rats, suggesting its potential in addiction medicine.[2]
Quantitative Data for (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC) in a Conditioned Place Preference Model [2]
| Drug | Dose (mg/kg, i.p.) | Effect on Conditioned Place Preference |
| Cocaine | 20 | Significant induction |
| Nicotine | 0.4 (s.c.) | Significant induction |
| ACC | 300 | Attenuation of cocaine-induced preference |
| ACC | 75 | Attenuation of nicotine-induced preference |
3.1.2. Direct GABA Receptor Modulation
While direct receptor binding data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not currently available, studies on closely related cyclopentene analogs of GABA provide valuable insights into potential structure-activity relationships at GABAC receptors.
Pharmacological Data of Cyclopentene GABA Analogs at Human ρ1 and ρ2 GABAC Receptors
| Compound | Receptor | Activity | EC50 (µM) | Ki (µM) |
| (+)-TACP | ρ1 | Partial Agonist | 2.7 ± 0.2 | - |
| ρ2 | Partial Agonist | 1.45 ± 0.22 | - | |
| (+)-CACP | ρ1 | Partial Agonist | 26.1 ± 1.1 | - |
| ρ2 | Partial Agonist | 20.1 ± 2.1 | - | |
| (-)-CACP | ρ1 | Partial Agonist | 78.5 ± 3.5 | - |
| ρ2 | Partial Agonist | 63.8 ± 23.3 | - | |
| (+)-4-ACPCA | ρ1 | Antagonist | - | 6.0 ± 0.1 |
| ρ2 | Antagonist | - | 4.7 ± 0.3 |
Data from a study on cyclopentane and cyclopentene analogues of GABA.
This data suggests that the stereochemistry and the position of the double bond within the cyclopentene ring are critical for determining agonist versus antagonist activity at GABAC receptors. A key research direction would be to determine the binding affinity and functional activity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at GABAA, GABAB, and GABAC receptors.
Synthetic Intermediate for Antiviral Agents
A significant application of a derivative of the title compound is as a key intermediate in the synthesis of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir, which is used to treat HIV infection. Specifically, (1S,4R)-4-aminocyclopent-2-en-1-yl methanol is the direct precursor. The synthesis of this intermediate from a protected form of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a well-established industrial process.
This highlights the potential for this scaffold in the development of other antiviral agents. Research in this area could focus on:
-
Synthesizing novel carbocyclic nucleoside analogs using (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as the starting material.
-
Exploring the incorporation of this scaffold into inhibitors of other viral enzymes, such as proteases or polymerases.
-
Developing more efficient and stereoselective synthetic routes to this key intermediate.
Exploration of Dopaminergic Activity
Some sources describe (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a γ-aminobutyric acid mimetic that affects dopaminergic activity.[3] The interplay between the GABAergic and dopaminergic systems is well-established, particularly in brain regions associated with reward, motivation, and motor control. The potential for this compound to modulate dopaminergic signaling, either directly or indirectly through its effects on the GABA system, represents an underexplored research avenue.
Future studies should aim to:
-
Investigate the binding affinity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at dopamine receptor subtypes (D1-D5).
-
Assess its effects on dopamine synthesis, release, and reuptake.
-
Evaluate its functional consequences on dopaminergic signaling pathways in vitro and in vivo.
Experimental Protocols and Methodologies
Synthesis of (1S,4R)-4-aminocyclopent-2-en-1-yl methanol (Abacavir Intermediate)
The following is a representative synthetic protocol adapted from the patent literature.
Reaction Scheme:
Starting Material: A protected form of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (e.g., the methyl ester of the N-Boc protected amino acid).
-
Reduction of the Carboxylic Acid: The protected amino acid is reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or methanol.
-
Deprotection: The protecting group on the amine (e.g., Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an alcohol) to yield the desired (1S,4R)-4-aminocyclopent-2-en-1-yl methanol.
Example Protocol (Conceptual):
-
To a solution of N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid methyl ester in anhydrous THF at 0 °C, add LiAlH4 portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected alcohol.
-
Dissolve the crude product in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization to obtain (1S,4R)-4-aminocyclopent-2-en-1-yl methanol.
GABA Transaminase (GABA-T) Inhibition Assay
This assay would be crucial to determine if (1S,4R)-4-aminocyclopent-2-enecarboxylic acid shares the inhibitory activity of its enantiomer.
Principle: The activity of GABA-T can be monitored by measuring the production of glutamate from GABA and α-ketoglutarate.
Protocol Outline:
-
Enzyme Source: Purified recombinant GABA-T or a brain homogenate can be used as the enzyme source.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Reaction Mixture: The assay mixture would contain the enzyme, buffer, α-ketoglutarate, and varying concentrations of the test compound.
-
Initiation and Incubation: The reaction is initiated by the addition of GABA. The mixture is incubated at 37 °C for a defined period.
-
Detection: The amount of glutamate produced can be quantified using various methods, such as HPLC with derivatization, or a coupled enzyme assay where glutamate dehydrogenase is used to convert NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
-
Data Analysis: The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of action via GABA-T inhibition.
Caption: Hypothesized direct vs. indirect effects on dopamine signaling.
Experimental Workflow
Caption: Workflow for the synthesis of a key antiviral intermediate.
Conclusion and Future Directions
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in the development of novel therapeutics for neurological disorders and viral infections. The existing data on its enantiomer and other close analogs strongly suggests that its primary value lies in the modulation of the GABAergic system, specifically through the inhibition of GABA transaminase.
Key recommendations for future research include:
-
Comprehensive Pharmacological Profiling: A thorough in vitro and in vivo characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is paramount. This should include binding and functional assays for a panel of CNS targets, with a primary focus on GABA receptors and GABA-T, and a secondary focus on dopamine receptors and transporters.
-
Stereochemical-Activity Relationship Studies: A direct comparison of the pharmacological profiles of the (1S,4R) and (1R,4S) enantiomers will be crucial to understand the stereochemical requirements for activity at their respective biological targets.
-
Medicinal Chemistry Optimization: Based on the initial pharmacological data, a focused medicinal chemistry effort could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Therapeutic Applications: While the focus has been on CNS disorders and antivirals, the unique scaffold of this compound may lend itself to the development of therapeutics for other conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
An In-depth Review of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: Synthesis, Pharmacology, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted GABA analogue that has garnered significant interest in the fields of medicinal chemistry and neuroscience. This document details its synthesis, pharmacological activity, and provides in-depth experimental protocols for its preparation and analysis.
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a cyclic amino acid derivative that serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its rigid cyclopentene scaffold makes it a compelling subject for investigating structure-activity relationships at GABA receptors and enzymes involved in GABA metabolism. This guide aims to consolidate the existing knowledge on this compound to facilitate further research and development.
Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
The enantioselective synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been approached through various strategies, primarily utilizing chemoenzymatic methods and classical resolution of racemic intermediates. The most common precursor is the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam.
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Steps | Resolving Agent/Enzyme | Overall Yield | Purity/ee | Reference |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Methanolysis, Resolution, Hydrolysis | L-Tartaric acid | 91% (for tartrate salt) | ≥99.5% ee | [2] |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic resolution, Protection, Reduction, Deprotection | Not specified | Not specified | >98% ee | [3] |
| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | Mitsunobu reaction, Deprotection, Oxidation | Di-tert-butyl iminodicarbonate | 11% (for N-Boc derivative) | Not specified | [4] |
Pharmacological Activity
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its stereoisomers have been investigated for their activity at various components of the GABAergic system.
Data Presentation: Pharmacological Profile
| Target | Compound | Activity | Quantitative Data | Reference |
| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibitor | Attenuated cocaine-induced conditioned place preference at 300 mg/kg i.p. | [5] |
| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibitor | Attenuated nicotine-induced conditioned place preference at 75 mg/kg i.p. | [5] |
| GABA(C) ρ1 Receptor | (+)-4-ACPCA | Antagonist | K(i) = 6.0 ± 0.1 µM | [6] |
| GABA(C) ρ2 Receptor | (+)-4-ACPCA | Antagonist | K(i) = 4.7 ± 0.3 µM | [6] |
| GABA(A) α1β2γ2L Receptor | Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Antagonist | IC50 = 42 µM | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
1. Synthesis of (1R,4S)-Methyl 4-aminocyclopent-2-ene-1-carboxylate D-tartrate from (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [2]
-
Step 1: Methanolysis and HCl salt formation
-
Dissolve (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (100.0 g, 0.916 mol) in methanol (83.0 g).
-
Carefully introduce HCl gas (37.8 g, 1.035 mol) over 20 minutes, allowing the exothermic reaction to cause reflux.
-
After the addition is complete, cool the mixture to 20-25°C.
-
-
Step 2: Resolution with L-Tartaric Acid
-
Add L-Tartaric acid (82.5 g, 0.55 mol) and water (50.0 g) to the reaction mixture.
-
Add triethylamine (60.3 g, 0.596 mol) dropwise over 30 minutes, maintaining the temperature below 50°C.
-
-
Step 3: Isolation of the Tartrate Salt
-
Filter the resulting precipitate and wash with methanol (80.0 g).
-
Dry the solid at 40°C under vacuum (<50 mbar).
-
Yield: 122.2 g (91%) of (1R,4S)-Methyl 4-aminocyclopent-2-ene-1-carboxylate D-tartrate with an enantiomeric excess (ee) of ≥99.5%.
-
2. Chiral Separation of 4-Aminocyclopent-2-en-1-yl Methanol Enantiomers by HPLC [3]
-
Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).
-
Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.
-
Flow Rate: Not specified.
-
Detection: Not specified.
-
Resolution: A resolution of greater than 2.0 between the enantiomers was achieved.
Visualizations
Synthetic Pathway from Vince Lactam
Caption: Chemoenzymatic synthesis of the target compound.
Mechanism of Action at the GABAergic Synapse
Caption: Inhibition of GABA Transaminase by the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US6495711B2 - Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters - Google Patents [patents.google.com]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Chiral Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a crucial chiral building block in the synthesis of various carbocyclic nucleoside analogues, which are a class of potent antiviral and anticancer agents. Its rigid cyclopentene scaffold, combined with the specific stereochemistry of the amino and carboxylic acid groups, makes it an essential synthon for molecules that mimic natural nucleosides and interact with key biological targets. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, commencing with the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).
Introduction
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric synthetic methodologies. Carbocyclic nucleosides, where a methylene group replaces the oxygen atom in the furanose ring of natural nucleosides, exhibit improved metabolic stability and are less susceptible to enzymatic degradation. The title compound, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, serves as a versatile precursor for the synthesis of these important therapeutic agents. The synthetic strategy detailed herein focuses on a robust and scalable route that establishes the desired stereochemistry early in the sequence through an efficient enzymatic resolution, followed by a series of functional group manipulations.
Data Presentation
Table 1: Summary of Quantitative Data for the Chiral Synthesis
| Step | Reaction | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Enzymatic Kinetic Resolution | Racemic Vince Lactam, (+)-γ-Lactamase | Water/Buffer | 30-40 | 12-24 | ~45-50 (for (-)-lactam) | >99 |
| 2 | N-Boc Protection | (-)-Vince Lactam, (Boc)₂O, DMAP | Dichloromethane | Room Temp | 2-4 | >95 | >99 |
| 3 | Lactam Reduction | N-Boc-(-)-Vince Lactam, NaBH₄ | Methanol | 0 to Room Temp | 1-2 | ~85-90 | >99 |
| 4 | Oxidation to Carboxylic Acid | N-Boc protected amino alcohol, Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-10 | 1-3 | ~80-85 | >99 |
| 5 | N-Boc Deprotection | N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, TFA or HCl | Dichloromethane or Dioxane | Room Temp | 1-2 | >95 | >99 |
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This protocol utilizes a (+)-γ-lactamase to selectively hydrolyze the (+)-enantiomer of Vince lactam, allowing for the isolation of the desired (-)-enantiomer.
Materials:
-
Racemic Vince lactam
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend racemic Vince lactam in the phosphate buffer to a concentration of 10-20 g/L.
-
Add the (+)-γ-lactamase to the suspension. The optimal enzyme loading should be determined empirically but is typically in the range of 0.1-1% (w/w) of the substrate.
-
Stir the mixture at a controlled temperature (e.g., 35°C) and monitor the reaction progress by chiral HPLC. The reaction is typically complete when approximately 50% conversion is reached.
-
Upon completion, saturate the aqueous solution with sodium chloride and extract the unreacted (-)-Vince lactam with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (-)-Vince lactam as a white solid. The enantiomeric excess should be >99%.[1][2]
N-Boc Protection of (-)-Vince Lactam
Materials:
-
(-)-Vince lactam
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (-)-Vince lactam in dry DCM.
-
Add DMAP (catalytic amount, e.g., 0.1 eq) to the solution.
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(-)-Vince lactam, which is often used in the next step without further purification.
Reduction of N-Boc-(-)-Vince Lactam
Materials:
-
N-Boc-(-)-Vince lactam
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-(-)-Vince lactam in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2-3 eq) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate.
Oxidation of the N-Boc Protected Amino Alcohol to the Carboxylic Acid
This protocol describes a Jones oxidation. Alternative, milder methods like TEMPO-mediated oxidation can also be employed.
Materials:
-
tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate
-
Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)
-
Acetone
-
Isopropanol
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the N-Boc protected amino alcohol in acetone and cool to 0°C.
-
Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10°C. The color of the reaction mixture will change from orange to green/blue.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid.[3][4]
N-Boc Deprotection
Materials:
-
N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amino acid in DCM (if using TFA) or 1,4-dioxane (if using HCl).
-
Add an excess of TFA (e.g., 10-20 eq) or the 4M HCl solution.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (1S,4R)-4-aminocyclopent-2-enecarboxylic acid salt.
Mandatory Visualization
References
- 1. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Asymmetric Synthesis of Substituted Cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclopentene derivatives are crucial structural motifs in a wide array of biologically active compounds and are pivotal intermediates in the synthesis of complex molecules, including prostaglandins and antiviral agents. The development of stereoselective methods to control the three-dimensional arrangement of atoms in these five-membered rings is a significant focus in modern organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key asymmetric methods used to synthesize these valuable compounds.
Key Asymmetric Strategies
Several powerful catalytic strategies have been developed for the enantioselective synthesis of substituted cyclopentenes. These methods primarily fall into three categories: transition-metal catalysis, organocatalysis, and relay catalysis, which combines multiple catalytic systems. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Notable methods include:
-
Relay Catalysis: A synergistic approach combining rhodium-catalyzed hydroformylation with N-heterocyclic carbene (NHC) organocatalysis to construct polysubstituted chiral cyclopentenes from simple starting materials.[1]
-
Organocatalytic Desymmetrization: The use of chiral organocatalysts to selectively transform a prochiral starting material, such as a cyclopentene-1,3-dione, into a chiral product.[2]
-
Phosphine-Catalyzed [3+2] Annulation: A versatile method for constructing five-membered rings by reacting a three-atom component with a two-atom component under the influence of a chiral phosphine catalyst.[3][4]
-
Metal-Catalyzed Cyclizations: Reactions such as the Pauson-Khand reaction and the Nazarov cyclization, which utilize chiral metal complexes to induce enantioselectivity in the formation of cyclopentenones.[5][6][7]
-
Organocatalytic Domino Reactions: Multi-step reactions where a single organocatalyst orchestrates a cascade of bond-forming events to rapidly build molecular complexity, yielding highly substituted cyclopentanes.[8]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of selected asymmetric catalytic systems for the synthesis of substituted cyclopentene derivatives, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Rh-NHC Relay Catalysis for the Synthesis of Chiral Cyclopentenes [1]
| Entry | Alkyne (Substituent) | Enone (Substituent) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenylacetylene | Chalcone | 92 | 10:1 | 99 |
| 2 | 4-Chlorophenylacetylene | Chalcone | 85 | 9:1 | 99 |
| 3 | 4-Methylphenylacetylene | Chalcone | 88 | 12:1 | 98 |
| 4 | 1-Hexyne | Chalcone | 75 | 8:1 | 97 |
| 5 | Phenylacetylene | 4-Chlorochalcone | 90 | 11:1 | 99 |
| 6 | Phenylacetylene | 4-Methylchalcone | 93 | 10:1 | 98 |
Table 2: Organocatalytic Desymmetrization of Cyclopentene-1,3-diones [2]
| Entry | Cyclopentene-1,3-dione (Substituent) | Hydrazone (Substituent) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 2,2-Dimethyl | Phenyl | 95 | >20:1 | 96 |
| 2 | 2,2-Diethyl | Phenyl | 92 | >20:1 | 95 |
| 3 | 2,2-Dibenzyl | Phenyl | 88 | >20:1 | 92 |
| 4 | 2,2-Dimethyl | 4-Bromophenyl | 96 | >20:1 | 97 |
| 5 | 2,2-Dimethyl | 4-Methoxyphenyl | 90 | >20:1 | 94 |
| 6 | Spirocyclohexyl | Phenyl | 93 | >20:1 | 95 |
Experimental Protocols
Protocol 1: Rh-NHC Relay Catalysis for Asymmetric Synthesis of Cyclopentenes[1]
This protocol details the synthesis of polysubstituted chiral cyclopentenes from terminal alkynes, enones, and syngas via a sequential hydroformylation/Benzoin/oxy-Cope rearrangement/aldol cascade.
Materials:
-
Terminal alkyne (0.25 mmol)
-
Enone (0.1 mmol)
-
Rh(acac)(CO)₂ (1 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (2.5 mol%)
-
N-Heterocyclic carbene (NHC) catalyst (e.g., NHC-1) (10 mol%)
-
Triethylamine (Et₃N) (25 mol%)
-
Toluene (1 mL)
-
Cyclohexanol (0.2 mL)
-
Syngas (CO/H₂, 1:1 mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Rh(acac)(CO)₂ (1 mol%), the chiral phosphine ligand (2.5 mol%), and the NHC catalyst (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (1 mL) and cyclohexanol (0.2 mL) to the tube.
-
Add the enone (0.1 mmol), the terminal alkyne (0.25 mmol), and triethylamine (25 mol%).
-
Pressurize the Schlenk tube with syngas (CO/H₂, 1:1) to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, carefully vent the syngas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: Organocatalytic Asymmetric Desymmetrization of Cyclopentene-1,3-diones[2]
This protocol describes the synthesis of chiral cyclopentane-1,3-diones with a hydrazone motif using a chiral phosphoric acid catalyst.
Materials:
-
Cyclopentene-1,3-dione (0.2 mmol)
-
Donor-acceptor hydrazone (0.24 mmol)
-
H₈-TRIP catalyst (5 mol%)
-
Toluene (1.0 mL)
-
4 Å Molecular sieves
-
Reaction vial
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the cyclopentene-1,3-dione (0.2 mmol), the donor-acceptor hydrazone (0.24 mmol), and the H₈-TRIP catalyst (5 mol%).
-
Add 4 Å molecular sieves to the vial.
-
Add toluene (1.0 mL) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the chiral cyclopentane-1,3-dione.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the workflow and a proposed catalytic cycle for the Rh-NHC relay catalysis.
Caption: Workflow for the Rh-NHC Relay Catalysis.
Caption: Proposed NHC-Catalyzed Annulation Cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its derivatives are versatile chiral building blocks in organic synthesis, primarily utilized in the development of pharmaceuticals. Their constrained cyclic structure provides a valuable scaffold for creating molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of antiviral agents and neuroactive compounds.
Application 1: Synthesis of Carbocyclic Nucleoside Antivirals - The Case of Abacavir
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a key precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs. In these molecules, the cyclopentene ring mimics the furanose sugar of natural nucleosides. A prominent example is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The synthesis of Abacavir leverages the stereochemistry of the aminocyclopentene backbone to construct the final drug molecule.
Mechanism of Action: Abacavir
Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP).[1][2][3] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase.[1][2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[2][3] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[2]
Caption: Mechanism of action of Abacavir.
Experimental Protocols: Synthesis of Abacavir
The following protocols are adapted from the patent literature and describe the final steps in the synthesis of Abacavir from an intermediate derived from (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The starting material for this protocol is N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide, which is synthesized from (1S,4R)-4-amino-2-cyclopentene-1-methanol, a derivative of the topic compound.
Protocol 1: Hydrolysis of N-acylated Abacavir intermediate to Abacavir
This protocol describes the deprotection of the N-acyl group to yield Abacavir free base.
| Parameter | Value |
| Starting Material | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide |
| Reagents | Isopropanol, 10% Sodium Hydroxide solution, tert-Butyl methyl ether |
| Reaction Time | 1 hour |
| Reaction Temperature | Reflux |
| Yield | 77% |
Procedure:
-
A slurry of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (1.0 g, 2.80 mmol) is prepared in a mixture of isopropanol (2 ml) and a 10% solution of NaOH (1.1 ml, 2.80 mmol).
-
The mixture is heated to reflux for 1 hour.
-
The resulting solution is cooled to 20-25 °C.
-
tert-Butyl methyl ether (2 ml) is added, and the aqueous layer is discarded.
-
The organic phase is cooled to 0-5 °C, and the resulting slurry is filtered.
-
The solid is dried under vacuum at 40 °C to yield Abacavir as a white powder (0.62 g, 77%).[4]
Protocol 2: Synthesis of Abacavir Hemisulfate
This protocol describes the formation of the hemisulfate salt of Abacavir.
| Parameter | Value |
| Starting Material | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide |
| Reagents | Isopropanol, 10% Sodium Hydroxide solution, Toluene, 96% Sulfuric Acid |
| Reaction Time | 1 hour |
| Reaction Temperature | Reflux |
| Yield | 88% |
Procedure:
-
A slurry of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (6.56 g, 18.40 mmol) is prepared in a mixture of isopropanol (32.8 ml) and a 10% solution of NaOH (36.1 ml, 92.0 mmol).
-
The mixture is heated to reflux for 1 hour.
-
The resulting solution is cooled to 20-25 °C, and toluene (32.8 ml) is added.
-
The layers are separated, and 96% H2SO4 (0.61 ml, 11.03 mmol) is added dropwise to the organic layer.
-
The mixture is cooled to 0-5 °C, and the resulting slurry is filtered.
-
The solid is dried under vacuum at 40 °C to yield Abacavir hemisulfate as a white powder (5.42 g, 88%).
Caption: Final steps in the synthesis of Abacavir.
Application 2: Synthesis of GABA Analogues
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid serves as a scaffold for the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These analogues are valuable tools for studying GABA receptor pharmacology and have the potential to be developed into drugs for neurological disorders. The cyclopentene ring restricts the flexibility of the molecule, allowing for the exploration of specific conformations that may lead to enhanced potency and selectivity for GABA receptor subtypes.
Biological Target: GABA Receptors
GABA exerts its effects by binding to two main types of receptors: GABA-A and GABA-B receptors.[5][6] GABA-A receptors are ionotropic receptors that form a chloride ion channel.[6] Binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[6] GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels or the closing of calcium channels, both of which also result in an inhibitory effect on neuronal activity.[7]
Caption: Simplified GABA receptor signaling pathways.
Experimental Protocol: Synthesis of a Protected GABA Analogue Precursor
The following protocol describes the synthesis of Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate, a protected intermediate that can be further modified to create a variety of GABA analogues.
| Parameter | Value |
| Starting Material | Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride |
| Reagents | Triethylamine, Di-tert-butyl dicarbonate (Boc)2O, Tetrahydrofuran (THF) |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 71% |
Procedure:
-
Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is dissolved in methanol (35 ml) with stirring and cooled to 0 °C.
-
Triethylamine is added to the solution.
-
Di-tert-butyl dicarbonate (6.88 g, 32 mmol) is added to the resultant solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an appropriate organic solvent and washed with water.
-
The organic layer is dried over magnesium sulfate, and the solvent is removed under vacuum to yield methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate as a light brown oil (71% estimated yield by NMR).
Caption: Synthesis of a protected GABA analogue precursor.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 4. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are versatile chiral building blocks with significant applications in pharmaceutical research and development. This cyclic amino acid analogue has garnered attention for its role as a key intermediate in the synthesis of bioactive molecules, most notably in the development of therapeutics for neurological disorders and viral infections. Its constrained conformation and stereochemistry make it a valuable scaffold for designing targeted therapies.[1]
These application notes provide an overview of the utility of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, focusing on its application as a reversible inhibitor of GABA transaminase for the potential treatment of substance addiction and its crucial role as a precursor in the synthesis of the antiretroviral drug, Abacavir. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Application 1: Reversible Inhibition of GABA Transaminase for Addiction Therapy
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The enzyme GABA transaminase (GABA-T) is responsible for the degradation of GABA. Inhibition of GABA-T leads to increased GABA levels in the brain, which can modulate neuronal excitability and has shown potential in treating neurological disorders and addiction. (1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA-T, suggesting its therapeutic potential in blocking cue-induced relapse to cocaine and nicotine.[2]
Signaling Pathway of GABA-T Inhibition
Caption: Inhibition of GABA Transaminase by (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring GABA-T activity.
Objective: To determine the inhibitory potential (IC50) of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid on GABA transaminase.
Principle: The activity of GABA-T is determined by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
GABA transaminase (porcine or recombinant human)
-
GABA (γ-aminobutyric acid)
-
α-ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-NADP+ (β-Nicotinamide adenine dinucleotide phosphate)
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in the potassium pyrophosphate buffer.
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing:
-
200 µM GABA
-
5 mM α-KG
-
2.5 mM β-NADP+
-
Sufficient SSADH activity (e.g., from a commercial GABase preparation with the endogenous GABA-T inhibited, or separately purified SSADH).[3]
-
Potassium pyrophosphate buffer to the final volume.
-
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed amount of GABA-T enzyme to each well.
-
Add the various concentrations of the inhibitor ((1S,4R)-4-aminocyclopent-2-enecarboxylic acid) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C.
-
Initiate the reaction by adding the reaction mixture to each well. The final volume in each well should be 200 µL.[3]
-
Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-20 minutes) at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH formation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Protocol: In Vivo Conditioned Place Preference (CPP) in Rats
This protocol is a standard model to assess the rewarding or aversive properties of drugs and the potential of a test compound to block these effects.[2]
Objective: To evaluate the effect of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid on the expression of cocaine- and nicotine-induced conditioned place preference.
Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two larger compartments, separated by a smaller neutral compartment.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Pre-conditioning Phase (Day 1):
-
Allow each rat to freely explore all three compartments of the CPP apparatus for 15 minutes.
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase consists of alternating injections of the drug (cocaine or nicotine) and vehicle (saline).
-
Drug Conditioning: Inject the rats with either cocaine (e.g., 20 mg/kg, i.p.) or nicotine (e.g., 0.4 mg/kg, s.c.) and immediately confine them to one of the conditioning compartments for a set period (e.g., 30 minutes).[2]
-
Vehicle Conditioning: On alternate days, inject the rats with saline and confine them to the opposite compartment for the same duration.
-
The drug is typically paired with the initially non-preferred compartment.
-
-
Test Phase (Day 10):
-
Administer the test compound, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (e.g., 75 mg/kg or 300 mg/kg, i.p.), or vehicle a set time before the test (e.g., 30 minutes).[2]
-
Place the rat in the neutral compartment and allow it to freely access all three compartments for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning test and the pre-conditioning baseline.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Compare the CPP scores of the animals treated with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to the vehicle-treated group to determine if the compound attenuates the expression of drug-induced CPP.
-
Quantitative Data for Addiction Studies
| Compound | Animal Model | Drug of Abuse | Dose of Compound | Outcome |
| (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Rat | Cocaine | 300 mg/kg i.p. | Significantly attenuated the expression of cocaine-induced CPP.[2] |
| (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Rat | Nicotine | 75 mg/kg i.p. | Significantly attenuated the expression of nicotine-induced CPP.[2] |
Application 2: Chiral Building Block for Abacavir Synthesis
A derivative of the title compound, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, is a key starting material in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[4] The specific stereochemistry of this intermediate is crucial for the antiviral activity of the final drug product.
Synthesis Workflow for Abacavir Intermediate
Caption: Synthesis of a key intermediate for Abacavir.
Experimental Protocol: Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid Methanesulfonate
This protocol describes the synthesis of the title compound from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (a resolved Vince Lactam).
Objective: To synthesize (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate.
Materials:
-
(-)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Tetrahydrofuran (THF)
-
Methanesulfonic acid
-
Water
Procedure:
-
A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.
-
A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.
-
The resulting slurry is heated at 60°C for three hours.
-
The mixture is then allowed to cool to room temperature over 15 hours.
-
The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).
Experimental Protocol: Synthesis of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol Hydrochloride from a Protected Lactam
This protocol outlines the synthesis of a key Abacavir intermediate starting from a BOC-protected Vince Lactam derivative.[4]
Objective: To synthesize ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol Hydrochloride.
Materials:
-
tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
-
Sodium Borohydride
-
Dilute Hydrochloric Acid
-
Suitable solvents for reaction and workup (e.g., methanol, water)
Procedure:
-
Reduction of the Lactam:
-
The protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, is reduced with sodium borohydride. For example, 8g of the protected lactam is treated with 1.7g of sodium borohydride to form tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[4]
-
-
Deprotection of the Amine:
-
The resulting carbamate is hydrolyzed using dilute hydrochloric acid to remove the BOC protecting group. This step yields the final product, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.[4]
-
HPLC Analysis of Chiral Purity
A reverse-phase enantioselective HPLC method can be used to determine the chiral purity of the synthesized ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol HCl.[4]
HPLC Conditions:
-
Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm)
-
Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 5 mg/mL in mobile phase
Expected Results: The method should provide a resolution of greater than 2.0 between the (1S,4R) and (1R,4S) enantiomers.[4]
Quantitative Data for Synthesis
| Starting Material | Product | Reagents | Yield | Purity (HPLC) |
| tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (8g) | tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | Sodium Borohydride (1.7g) | 7g | Not specified |
| tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | ((1R, 4S)-4-Aminocyclopent-2-en-1-yl)methanol HCl (undesired isomer) | Dilute Hydrochloric Acid | 3g | Not specified |
| N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide & ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | Abacavir | Triethylamine, NaOH, Triethyl orthoformate, Cyclopropylamine | ~98% | >99% |
Conclusion
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are valuable chiral synthons in pharmaceutical development. Their application as reversible inhibitors of GABA transaminase presents a promising avenue for the development of novel treatments for substance addiction. Furthermore, their established role as key intermediates in the synthesis of Abacavir highlights their importance in antiviral drug manufacturing. The detailed protocols and data presented in these application notes are intended to serve as a resource for researchers to further explore and utilize these versatile compounds in their drug discovery and development efforts.
References
- 1. Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
Application Notes and Protocols: (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its closely related derivatives are pivotal chiral building blocks in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic applications. The replacement of the furanose oxygen of natural nucleosides with a methylene group in these analogues imparts increased metabolic stability against enzymatic degradation, making them attractive candidates for drug development. The most prominent application of this molecular scaffold is in the synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.
This document provides a comprehensive overview of the application of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in antiviral drug discovery, with a focus on its role as a precursor to potent anti-HIV agents. Detailed protocols for the synthesis of a representative carbocyclic nucleoside and for relevant antiviral assays are provided to guide researchers in this field.
Application as a Synthetic Intermediate
The primary application of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its reduced form, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is as a key chiral intermediate in the multi-step synthesis of antiviral drugs.[1] The stereochemistry of this precursor is crucial for the biological activity of the final carbocyclic nucleoside analogue. Its structure provides the necessary cyclopentenyl core that mimics the sugar moiety of natural nucleosides.
Antiviral Activity of Derived Carbocyclic Nucleosides
While (1S,4R)-4-aminocyclopent-2-enecarboxylic acid itself is not known to possess direct antiviral activity, the carbocyclic nucleoside analogues synthesized from it have demonstrated potent efficacy against a range of viruses, most notably HIV.
Mechanism of Action: Abacavir as a Case Study
The antiviral mechanism of carbocyclic nucleosides derived from this scaffold is best exemplified by Abacavir. As a guanosine analogue, Abacavir is intracellularly phosphorylated by host cell kinases to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator when incorporated into the growing viral DNA strand. This dual action effectively halts the replication of the virus.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of Abacavir and other relevant carbocyclic nucleoside analogues.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Abacavir | HIV-1 (MN) | CEM | ~0.105 | >100 | >952 | [2] |
| Abacavir | HIV-1 (IIIB) | MT-4 | 4.0 | 160 | 40 | [3] |
| Abacavir (Clinical Isolates) | HIV-1 | - | 0.26 | - | - | [3] |
| Pyrazole Amide Analogue 15f | HIV-1 (LAI) | PBM | 24 | >100 | >4.2 | [4] |
| 1,2,3-Triazole Analogue 17c | Vaccinia | - | 0.4 | - | - | |
| 1,2,3-Triazole Analogue 17c | Cowpox | - | 39 | - | - | |
| 1,2,3-Triazole Analogue 17c | SARS-CoV | - | 47 | - | - | |
| 1,2,4-Triazole Analogue 17a | SARS-CoV | - | 21 | - | - |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / EC₅₀
Experimental Protocols
Protocol 1: Representative Synthesis of a Carbocyclic Nucleoside Analogue (Abacavir)
This protocol outlines a representative synthesis of Abacavir, starting from a precursor readily derived from (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The key starting material for this synthesis is (1S,4R)-4-amino-2-cyclopentene-1-methanol.[5][6]
Materials:
-
(1S,4R)-4-amino-2-cyclopentene-1-methanol
-
N-(5-amino-4,6-dichloropyrimidin-2-yl)formamide
-
Triethylamine
-
Ethanol
-
Diethoxymethyl acetate or Triethyl orthoformate
-
Cyclopropylamine
-
n-Butanol
-
Appropriate solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve N-(5-amino-4,6-dichloropyrimidin-2-yl)formamide and (1S,4R)-4-amino-2-cyclopentene-1-methanol in ethanol. Add triethylamine to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification of Intermediate: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting crude product, N-[2-amino-4-chloro-6-[4(S)-(hydroxymethyl)-2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide, by silica gel column chromatography.
-
Cyclization: To the purified intermediate, add diethoxymethyl acetate or triethyl orthoformate and heat the mixture to reflux to effect cyclization to the purine ring system.
-
Final Amination: After cyclization, remove the reaction solvent. Add n-butanol and cyclopropylamine to the residue. Heat the mixture to reflux. Monitor the reaction by TLC.
-
Final Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude Abacavir by silica gel column chromatography to yield the final product.
Caption: Synthetic workflow for Abacavir.
Protocol 2: Cell-Based Anti-HIV Assay (MTT Assay)
This protocol describes a common method to evaluate the anti-HIV activity of a compound by measuring its ability to protect susceptible cells from virus-induced cell death.[7][8]
Materials:
-
MT-4 or other susceptible T-cell line (e.g., CEM)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., IIIB or MN strain)
-
Test compound (e.g., Abacavir) and control compounds (e.g., AZT)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound. Add 50 µL of the diluted compound to the appropriate wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus).
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to the wells containing the test compound and the virus control wells. The multiplicity of infection (MOI) should be chosen to cause significant cell death in 4-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control. This will determine the CC₅₀ value.
-
Calculate the percentage of protection from virus-induced cell death for each compound concentration relative to the virus control. This will determine the EC₅₀ value.
-
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol provides a method to directly measure the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.[9]
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (commercially available kits provide most of the necessary reagents)
-
Recombinant HIV-1 RT enzyme
-
Test compound and control inhibitors
-
Reaction buffer
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Labeled nucleotides (e.g., DIG- and biotin-dUTP)
-
Lysis buffer
-
Streptavidin-coated microplate
-
Anti-DIG-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, labeled nucleotides, and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate well. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unincorporated nucleotides and other components.
-
Detection:
-
Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C. The conjugate will bind to the DIG-labeled nucleotides in the captured DNA.
-
Wash the wells again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control to determine the IC₅₀ value.
Caption: General antiviral drug discovery workflow.
Signaling Pathway
The mechanism of action of Abacavir involves its interaction with the HIV replication machinery within the host cell. The following diagram illustrates the key steps.
Caption: Abacavir's mechanism of action.
References
- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Evaluation of Carbocyclic Nucleoside Analogs of Nucleoside Reverse Transcriptase Translocation Inhibitor MK-8591 (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Abacavir synthesis - chemicalbook [chemicalbook.com]
- 8. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xpressbio.com [xpressbio.com]
Application Notes and Protocols: The Role of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid in Elucidating Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), in the study of enzyme mechanisms. Primarily recognized as a reversible inhibitor of GABA aminotransferase (GABA-AT), this compound serves as a valuable tool for investigating the kinetics and mechanism of this critical enzyme involved in GABA metabolism. Its unique stereochemistry and rigid structure offer insights into the active site topology of GABA-AT and aid in the development of novel therapeutics for neurological disorders.
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a synthetic amino acid that mimics the structure of GABA.[1] Its significance in biochemical and pharmaceutical research lies in its ability to interact with enzymes involved in GABAergic neurotransmission. The primary target of this compound is GABA aminotransferase (GABA-AT; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[2] By inhibiting GABA-AT, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid elevates GABA levels in the brain, a strategy employed in the treatment of epilepsy and substance use disorders.[2] Unlike many mechanism-based inactivators of GABA-AT, this compound acts as a reversible inhibitor, making it a useful tool for studying the transient inhibition of the enzyme without permanent modification.[2]
Mechanism of Action: Reversible Inhibition of GABA Aminotransferase
GABA-AT catalyzes the transamination of GABA to succinic semialdehyde, coupled with the conversion of α-ketoglutarate to L-glutamate. This process is crucial for maintaining the balance of excitatory and inhibitory neurotransmission in the central nervous system.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid exerts its effect by competing with the natural substrate, GABA, for binding to the active site of GABA-AT. Its cyclic structure and the specific spatial arrangement of its amino and carboxylic acid groups allow it to be recognized by the enzyme. However, due to its conformational rigidity, it is not a substrate for the transamination reaction. Instead, it forms a transient, non-covalent complex with the enzyme, thereby preventing GABA from binding and being degraded. This reversible inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing inhibitory signaling.
Data Presentation: Inhibition of GABA Aminotransferase by Cyclopentene Analogs
| Compound Name | Enzyme Target | Inhibition Type | Ki (μM) | kinact (min-1) | kinact/KI (M-1min-1) | Reference |
| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Irreversible | 250 | 0.25 | 1000 | [3] |
| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Irreversible | 530 | 0.74 | 1396 | [3] |
| (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | GABA-AT | Irreversible | 58.8 | 2.05 | 34900 | [4] |
| (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA-AT | Irreversible | 9.69 | 3.32 | 342000 | [4] |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | GABAC Receptor (ρ1) | Competitive Antagonist | 6.0 | - | - | [5] |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | GABAC Receptor (ρ2) | Competitive Antagonist | 4.7 | - | - | [5] |
| (1R,4S)-4-amino-3,3-difluorocyclopentanecarboxylic acid | GABA-AT | Reversible | 190 | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the interaction of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid with GABA aminotransferase.
Protocol 1: GABA Aminotransferase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of GABA-AT, which can be adapted to determine the inhibitory potential of compounds like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Materials:
-
Purified GABA aminotransferase (porcine or recombinant human)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of GABA in potassium pyrophosphate buffer.
-
Prepare a stock solution of α-ketoglutarate in potassium pyrophosphate buffer.
-
Prepare a stock solution of NADP+ in potassium pyrophosphate buffer.
-
Prepare a stock solution of the inhibitor, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, in potassium pyrophosphate buffer.
-
Dilute the purified GABA-AT and SSADH to the desired working concentrations in potassium pyrophosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Potassium pyrophosphate buffer
-
Varying concentrations of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (for inhibition studies) or buffer (for control).
-
GABA (at a concentration around its Km value).
-
NADP+.
-
SSADH.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add α-ketoglutarate to each well to start the reaction.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 340 nm over time (typically 5-10 minutes). The rate of NADPH formation is directly proportional to the GABA-AT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor.
-
Plot the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Determination of Reversible Inhibition
This protocol is designed to confirm the reversible nature of the inhibition of GABA-AT by (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Materials:
-
Same as Protocol 1
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Inhibition Reaction:
-
Incubate a concentrated solution of GABA-AT with a saturating concentration of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
As a control, incubate an identical sample of GABA-AT with buffer alone.
-
-
Removal of Inhibitor:
-
Subject both the inhibitor-treated and control enzyme samples to dialysis against a large volume of potassium pyrophosphate buffer for several hours at 4°C, with multiple buffer changes. Alternatively, use centrifugal filter units to exchange the buffer and remove the unbound inhibitor.
-
-
Activity Measurement:
-
After removal of the inhibitor, measure the enzymatic activity of both the inhibitor-treated and control GABA-AT samples using the assay described in Protocol 1.
-
-
Data Analysis:
-
If the activity of the inhibitor-treated enzyme is restored to a level comparable to the control enzyme, it indicates that the inhibition is reversible. A lack of activity restoration would suggest irreversible inhibition.
-
Visualizations
GABA Metabolism and Inhibition Pathway
Caption: GABA metabolism pathway and the point of reversible inhibition.
Experimental Workflow for Determining Inhibition Type
Caption: Workflow for characterizing an enzyme inhibitor.
Conclusion
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a valuable molecular probe for studying the mechanism of GABA aminotransferase. Its action as a reversible inhibitor allows for the investigation of transient enzymatic blockade, providing a complementary approach to studies using irreversible inactivators. The protocols and data presented here serve as a guide for researchers and drug development professionals to utilize this compound in their exploration of GABA-AT enzymology and in the design of novel modulators of the GABAergic system. Further research to quantify the specific inhibition constant of this compound for GABA-AT will be crucial in fully elucidating its pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Enzymatic Resolution of Racemic 4-Aminocyclopent-2-enecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirally pure cis-β-aminocyclopentenecarboxylic acid derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds, including carbocyclic nucleosides with antiviral and antitumor properties. The stereochemistry of the amino group is crucial for the biological activity of these molecules. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining enantiomerically pure isomers from a racemic mixture.
This application note provides a detailed protocol for the enzymatic resolution of racemic 4-aminocyclopent-2-enecarboxylic acid. The strategy involves the initial protection of the carboxylic acid moiety as an ethyl ester, followed by a highly enantioselective N-acylation of one of the enantiomers catalyzed by Candida antarctica lipase B (CAL-B). This results in the separation of the acylated product from the unreacted amino ester, which can then be deprotected to yield the desired enantiopure amino acid.
Overall Workflow
Figure 1: Overall workflow for the chemoenzymatic resolution of racemic 4-aminocyclopent-2-enecarboxylic acid.
Experimental Protocols
Part 1: Esterification of Racemic 4-Aminocyclopent-2-enecarboxylic Acid
This protocol describes the protection of the carboxylic acid group as an ethyl ester, a necessary step before the enzymatic resolution of the amino group.
Materials:
-
Racemic 4-aminocyclopent-2-enecarboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend racemic 4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in absolute ethanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and carefully neutralize by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic ethyl 4-aminocyclopent-2-enecarboxylate.
-
Purify the crude product by column chromatography if necessary.
Part 2: Enzymatic Kinetic Resolution
This protocol details the selective N-acylation of one enantiomer of the racemic amino ester using Candida antarctica lipase B.
Figure 2: Enzymatic kinetic resolution of the racemic amino ester via selective N-acylation catalyzed by CAL-B.
Materials:
-
Racemic ethyl 4-aminocyclopent-2-enecarboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Ethyl acetate (or another suitable acyl donor)
-
tert-Butyl methyl ether (TBME) or another suitable organic solvent
-
Molecular sieves (4 Å)
-
Reaction vessel with a stirrer
-
Temperature-controlled shaker or water bath
Procedure:
-
To a solution of racemic ethyl 4-aminocyclopent-2-enecarboxylate (1.0 eq) in TBME (20 mL per gram of substrate), add ethyl acetate (1.5-2.0 eq) as the acyl donor.
-
Add immobilized CAL-B (typically 50-100 mg per mmol of substrate) and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the substrate and the product.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining substrate and the acylated product.
-
Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting N-acetylated amino ester from the unreacted amino ester by column chromatography on silica gel.
Part 3: Determination of Enantiomeric Excess (e.e.)
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel® OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Prepare standard solutions of the racemic amino ester and the N-acetylated product.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the samples from the enzymatic resolution to determine the peak areas of each enantiomer for both the unreacted substrate and the acylated product.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Data Presentation
The following table summarizes the expected results based on literature for similar enzymatic resolutions. Actual results may vary depending on specific reaction conditions.
| Entry | Substrate | Product | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| 1 | (S)-ethyl 4-aminocyclopent-2-enecarboxylate | Unreacted Substrate | ~50 | >99 | - |
| 2 | (R)-ethyl 4-aminocyclopent-2-enecarboxylate | N-acetylated Product | ~50 | - | >99 |
Concluding Remarks
This protocol provides a robust framework for the enzymatic resolution of racemic 4-aminocyclopent-2-enecarboxylic acid. The use of Candida antarctica lipase B offers high enantioselectivity, leading to the production of both enantiomers with high optical purity. The separated, enantiopure amino esters can then be hydrolyzed under standard conditions to yield the target enantiopure 4-aminocyclopent-2-enecarboxylic acids, which are valuable synthons for drug development and other applications in organic synthesis. Optimization of reaction parameters such as solvent, temperature, and acyl donor may be required to achieve the best results for specific downstream applications.
Application Notes and Protocols for the Incorporation of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability.[1][2] (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained amino acid that can be used to introduce structural rigidity into a peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity for its biological target and increased resistance to proteolytic degradation.[3] The cyclopentene moiety, as a bioisostere of proline, offers a planar-locked configuration that can be advantageous in ligand-receptor interactions.[1]
These application notes provide a comprehensive guide to the incorporation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Applications
The introduction of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid into peptide sequences can be beneficial for:
-
Enhancing Receptor Affinity and Selectivity: The conformational constraint imposed by the cyclopentene ring can lock the peptide into a conformation that is optimal for binding to a specific receptor or enzyme active site.[3]
-
Improving Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Modulating Peptide Secondary Structure: The unique geometry of this amino acid can be used to induce or stabilize specific secondary structures, such as β-turns or helical folds.[4][5]
-
Probing Structure-Activity Relationships (SAR): Systematically replacing proteinogenic amino acids with this constrained analog can provide valuable insights into the conformational requirements for biological activity.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
| Property | Value | Reference |
| Chemical Name | (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid | [6][7] |
| CAS Number | 220497-64-3 | |
| Molecular Formula | C₂₁H₁₉NO₄ | |
| Molecular Weight | 349.38 g/mol | |
| Appearance | White to faint beige powder | |
| Purity | ≥95.0% | |
| Storage | 2-8°C |
Table 2: Representative Coupling Efficiency in Fmoc-SPPS*
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| N | Standard Fmoc-AA | HBTU/DIPEA | 30-60 | >99 |
| N+1 | Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid | HATU/DIPEA | 60-120 | 98-99 |
| N+2 | Standard Fmoc-AA | HBTU/DIPEA | 30-60 | >99 |
*Note: The coupling efficiency for Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is an estimate based on typical values for sterically hindered or unusual amino acids in SPPS. Actual efficiency may vary depending on the sequence, resin, and specific coupling conditions. Optimization may be required.
Experimental Protocols
The incorporation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected amino acid, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, is suitable for this purpose.[6]
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids (standard and Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes. For Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, using a more potent activating agent like HATU is recommended to overcome potential steric hindrance.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes for standard amino acids. For Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, extend the coupling time to 60-120 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and IPA, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by amino acid analysis or sequencing.
-
Visualizations
Potential Signaling Pathway Inhibition
Peptides containing conformationally constrained non-natural amino acids are excellent candidates for inhibiting protein-protein interactions (PPIs), which are often challenging to target with small molecules.[8] For instance, cyclopentene-containing peptides have been investigated as potential inhibitors of protein kinases, which are key components of many signaling pathways implicated in diseases like cancer.[1] The diagram below illustrates a hypothetical scenario where a peptide incorporating (1S,4R)-4-aminocyclopent-2-enecarboxylic acid inhibits a kinase cascade.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram outlines the general workflow from peptide design to biological evaluation.
Caption: General workflow for the synthesis and evaluation of modified peptides.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools [biomolther.org]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group in (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development. Their rigid cyclopentene scaffold and stereochemically defined amino and carboxylic acid functionalities make them attractive synthons for a variety of biologically active molecules. Derivatization of the primary amino group is a critical step in the synthesis of more complex molecules, enabling the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties.
These application notes provide detailed protocols for common and important derivatizations of the amino group of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, including N-protection, N-acylation, and N-sulfonylation. The protocols are designed to be a practical resource for researchers in organic synthesis and drug discovery.
General Considerations
Starting Material: The protocols described herein may utilize either (1S,4R)-4-aminocyclopent-2-enecarboxylic acid or its methyl ester. The choice of starting material may depend on the specific reaction conditions and the desired final product. The methyl ester is often used to avoid complications with the free carboxylic acid.
Reaction Monitoring: Progress of the reactions should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.
Purification: Purification of the final products is typically achieved by standard laboratory techniques, including extraction, crystallization, or column chromatography on silica gel.
Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
N-Protection of the Amino Group
Protection of the amino group is a common strategy to prevent its reaction in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used protecting groups in organic synthesis due to their stability and ease of introduction and removal under specific conditions.
N-Boc Protection
The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Reaction Scheme:
Caption: N-Boc Protection Workflow.
Experimental Protocol:
This protocol is adapted from a procedure described for the synthesis of the methyl ester derivative.
-
Reaction Setup: Suspend (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (100.0 g, 0.343 mol) and di-tert-butyl carbonate (78.7 g, 0.361 mol) in methanol (130.0 g).
-
Base Addition: Add triethylamine (80.0 g, 0.791 mol) to the suspension at 30-35°C. Gas evolution (CO₂) will be observed as the mixture becomes a solution.
-
Reaction: After the complete addition of triethylamine, stir the solution for 1 hour without heating.
-
Work-up: Cool the solution to 5-10°C. The product, (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid methyl ester, is expected to crystallize from the solution. The solid can be collected by filtration.
Quantitative Data:
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
| (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate | (Boc)₂O, Triethylamine | Methanol | (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid methyl ester | High | [1] |
N-Fmoc Protection
The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine. This orthogonality to the Boc group makes it highly valuable in peptide synthesis and other complex synthetic strategies.
Reaction Scheme:
Caption: N-Fmoc Protection Workflow.
Experimental Protocol (General Procedure):
While a specific protocol for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid was not found in the searched literature, a general procedure for the Fmoc protection of amino acids using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is provided below. This can be adapted for the target molecule.
-
Dissolution: Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water and acidify with concentrated HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
Quantitative data for the N-Fmoc protection of the specific target molecule is not available in the provided search results. However, yields for Fmoc protection of other amino acids are generally high.
N-Acylation of the Amino Group
N-acylation introduces an acyl group to the nitrogen atom, forming an amide bond. This is a fundamental transformation in organic chemistry and is widely used to synthesize a vast array of compounds.
Reaction Scheme (Schotten-Baumann Conditions):
Caption: N-Acylation Workflow.
Experimental Protocol (General Procedure):
This general protocol for the N-acylation of amino acids under Schotten-Baumann conditions can be adapted for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
-
Dissolution: Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate.
-
Addition of Acyl Chloride: To the vigorously stirred solution, add the acyl chloride (1.1-1.2 eq), either neat or dissolved in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether), dropwise at a low temperature (e.g., 0-5 °C).
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete.
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acyl amino acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
Specific quantitative data for the N-acylation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not available in the provided search results. Yields will vary depending on the specific acyl chloride used and the reaction conditions.
N-Sulfonylation of the Amino Group
N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.
Reaction Scheme:
Caption: N-Sulfonylation Workflow.
Experimental Protocol (General Procedure):
A general procedure for the N-sulfonylation of an amine is provided below and can be adapted for the target molecule.
-
Reaction Setup: Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
Specific quantitative data for the N-sulfonylation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not available in the provided search results. Yields are generally moderate to high depending on the substrate and sulfonyl chloride used.
Conclusion
The derivatization of the amino group of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a key strategy for the synthesis of diverse and complex molecules for drug discovery and development. The protocols provided here for N-protection, N-acylation, and N-sulfonylation serve as a foundational guide for researchers. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Careful monitoring and thorough characterization are essential to ensure the successful synthesis of the target derivatives.
References
Application Notes and Protocols for the Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the antiviral agent Peramivir. This document provides a detailed protocol for the synthesis of this key intermediate, starting from the readily available (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The described synthetic route involves a three-step process: methanolic ring opening of Vince lactam, Boc protection of the resulting amine, and subsequent acidic deprotection to yield the target hydrochloride salt. This protocol is intended to provide researchers and drug development professionals with a comprehensive guide for the preparation of this important synthetic intermediate.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | (±)-Vince Lactam | Methanol, HCl gas | Methanol | Not specified | Not specified |
| 2 | (±)-cis-4-(tert-butoxycarbonylamino) cyclopent-2-ene-1-carboxylate | (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | Boc₂O, NaHCO₃ | Dichloromethane | Not specified | Not specified |
| 3 | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | ~95% (for deprotection) | >99% (by HPLC) |
Experimental Protocols
Step 1: Synthesis of (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
This procedure describes the acid-catalyzed methanolysis of (±)-Vince lactam.
Materials:
-
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
Anhydrous Methanol (MeOH)
-
Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Round-bottom flask (250 mL, three-necked)
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube
-
Gas inlet tube
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 5 g of (±)-Vince lactam and 50 mL of anhydrous methanol.
-
Stir the mixture at room temperature and bubble dry HCl gas through the solution for 2 hours.
-
After the introduction of HCl gas, heat the reaction mixture to 45 °C and continue stirring for an additional 2 hours.
-
Remove the solvent by distillation under reduced pressure to obtain a pale yellow viscous residue.
-
To this residue, add 100 mL of diethyl ether and stir the suspension at room temperature for 2 hours to induce precipitation of the product.
-
Collect the white solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.
Step 2: Synthesis of (±)-cis-4-(tert-butoxycarbonylamino) cyclopent-2-ene-1-carboxylate
This protocol details the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve the (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride in dichloromethane.
-
To the solution, add sodium bicarbonate and di-tert-butyl dicarbonate. The molar ratio of the amine hydrochloride to NaHCO₃ and Boc₂O should be approximately 1:1.5:1.2.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Gas evolution (CO₂) will be observed.
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of n-hexane and ethyl acetate (95:5) to yield pure (±)-cis-4-(tert-butoxycarbonylamino) cyclopent-2-ene-1-carboxylate as a white crystalline solid.
Step 3: Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
This final step involves the deprotection of the Boc group to yield the target hydrochloride salt. It is assumed that the racemic N-Boc protected intermediate from Step 2 has been resolved to the desired (1S,4R) enantiomer prior to this step, for example, through enzymatic resolution or chiral chromatography.
Materials:
-
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
-
4M Hydrogen Chloride in 1,4-Dioxane
-
1,4-Dioxane
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate in 1,4-dioxane.
-
To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the resulting white solid by suction filtration.
-
Wash the filter cake with additional acetonitrile to remove any residual impurities.
-
Dry the isolated solid under vacuum to obtain the final product, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride.[1] The reported yield for similar Boc deprotection procedures is typically high, around 95%.[1]
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
A1: The main strategies involve creating the cyclopentene ring with the desired stereochemistry. Key approaches include enzymatic resolution of a racemic intermediate, asymmetric synthesis from chiral starting materials, and stereoselective cycloaddition reactions. One common method involves a ring-closing metathesis (RCM) to form the cyclopentene ring, followed by a stereoselective amination reaction.[1][2] Another advanced approach uses enantioselective spirocyclization followed by an acidic opening of an azlactone moiety to yield cyclopentene amino acid derivatives.[3][4]
Q2: Why is the stereochemistry of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid important?
A2: The specific (1S,4R) configuration is crucial because biological activity is highly dependent on the three-dimensional arrangement of a molecule.[5] This compound serves as a vital building block for bioactive molecules and pharmaceuticals, such as antiviral drugs.[6][7] Incorrect stereoisomers may not only be inactive but could also cause undesirable side effects.
Q3: What are common protecting groups used in this synthesis, and why are they necessary?
A3: Protecting groups are essential to prevent unwanted reactions at the amino and carboxylic acid functionalities during intermediate steps.[8] For the amino group, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common. For the carboxylic acid, methyl or ethyl esters are typically used. An orthogonal protecting group strategy, where groups can be removed under different conditions, is often employed to allow for selective deprotection at various stages of the synthesis.[8]
Q4: Which analytical techniques are crucial for verifying the stereochemistry of the final product and intermediates?
A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for determining the enantiomeric excess (ee) of the product and key intermediates.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be used to determine diastereomeric ratios (dr) and confirm the relative stereochemistry.[5]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a mixture of stereoisomers with low diastereomeric ratio (dr) or enantiomeric excess (ee). How can I improve the stereoselectivity?
A: Low stereoselectivity is a common challenge. Here are several factors to investigate:
-
Catalyst System: The choice of catalyst is critical. For reactions like asymmetric cycloadditions or hydrogenations, ensure the chiral ligand is of high purity and the catalyst is properly activated. In some cases, a combination of catalysts, such as a chiral secondary amine and an achiral Pd(0) complex, can enhance stereocontrol.[4]
-
Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Screen a range of solvents to find the optimal conditions.
-
Starting Material Purity: Ensure the chiral starting materials or auxiliaries are enantiomerically pure, as any impurity will directly impact the stereochemical purity of the product.
Caption: Troubleshooting workflow for improving stereoselectivity.
Issue 2: Inefficient Ring-Closing Metathesis (RCM)
Q: The yield of my RCM step to form the cyclopentene ring is consistently low. What are the possible causes?
A: Low yields in RCM can be frustrating. Consider the following:
-
Catalyst Activity: Grubbs' catalysts are sensitive to air and impurities. Ensure you are using fresh, active catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Purity: The diene precursor must be free of impurities that can poison the catalyst, such as phosphines or sulfur-containing compounds.
-
Reaction Concentration: RCM is an intramolecular reaction and is typically favored at high dilution to minimize intermolecular oligomerization.
-
Ethylene Removal: The reaction produces ethylene as a byproduct. Bubbling an inert gas through the reaction mixture can help drive the equilibrium towards the product.
Issue 3: Difficulty with Protecting Group Manipulation
Q: I am having trouble removing the Boc protecting group from the amine without affecting other parts of the molecule.
A: Challenges with deprotection often relate to the choice of reagents and conditions.
-
Standard Conditions: The Boc group is typically removed under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[7]
-
Acid-Sensitive Substrates: If your molecule has other acid-sensitive functional groups, you may need to use milder or different conditions.
-
Orthogonal Strategy: In complex syntheses, it is best to plan an orthogonal protecting group strategy from the beginning. For example, using a Fmoc group (removed by base) for one amine and a Boc group (removed by acid) for another allows for selective deprotection.[8]
Data Summary
Table 1: Comparison of Stereoselective Synthetic Steps
| Reaction Step | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Spirocyclization | Chiral Amine I + Pd2(dba)3 | 3.1:1 | 98-99% | 89% | [4] |
| Acidic Azlactone Opening | TMSCl, Methanol | Major Diastereoisomer | 94% | 56% | [4] |
| Aza-Michael Amination | PMBNH2, DMF | - | - | 80% | [1][2] |
| Mitsunobu Reaction | DIAD, PPh3 | Inversion of stereocenter | - | 83% (for intermediate) | [9] |
Key Experimental Protocols
Protocol 1: Stereoselective Spirocyclization and Azlactone Opening[4]
This protocol describes the formation of a cyclopentene derivative with high enantioselectivity.
-
Spirocyclization: To a solution of azlactone 1a (0.1 mmol) and cinnamaldehyde 2a (0.12 mmol) in toluene (1.0 mL), add the chiral secondary amine catalyst I (20 mol %).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Pd2(dba)3 (1 mol %) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Azlactone Opening (One-Pot): Cool the reaction mixture.
-
Add methanol (0.5 mL) and trimethylsilyl chloride (TMSCl) (0.4 mmol).
-
Stir the mixture at 40 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final cyclopentene amino acid derivative.
Caption: Experimental workflow for the one-pot spirocyclization/opening.
Protocol 2: Aza-Michael Addition for Amination[1][2]
This protocol describes the introduction of the amino group onto the cyclopentene ring.
-
Dissolve the cyclopentene carboxylic acid derivative (1 equivalent) in dimethylformamide (DMF).
-
Add the amine nucleophile, for example, p-methoxybenzylamine (PMBNH2) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the protected amino acid derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying (1S,4R)-4-aminocyclopent-2-enecarboxylic acid by HPLC?
A1: The primary challenges stem from the molecule's physicochemical properties:
-
High Polarity: As a polar amino acid, it exhibits poor retention on traditional reversed-phase columns (like C18), often eluting near the solvent front.[1][2][3]
-
Chirality: The presence of stereoisomers requires a chiral separation method to isolate the desired (1S,4R) enantiomer from its (1R,4S) counterpart.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Vis spectrum, which can lead to low sensitivity. Detection at low wavelengths (e.g., 195-210 nm) may be necessary, which can be challenging due to potential mobile phase interference.[1]
-
Zwitterionic Nature: Like other amino acids, its charge state is pH-dependent, which significantly impacts retention and peak shape.
Q2: Which HPLC mode is most suitable for this purification?
A2: Several HPLC modes can be employed, with the choice depending on the specific requirements of the purification:
-
Chiral Stationary Phases (CSPs): This is the most direct approach for enantiomeric separation.[4] Macrocyclic glycopeptide-based CSPs (like teicoplanin-based columns) are particularly effective for underivatized amino acids as they are compatible with aqueous mobile phases.[5][6]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for retaining and separating very polar compounds.[2] This mode uses a high organic content in the mobile phase with a polar stationary phase.
-
Reversed-Phase HPLC with Ion-Pairing Agents: While challenging due to the compound's polarity, adding an ion-pairing reagent to the mobile phase can enhance retention on nonpolar stationary phases.[3]
-
Indirect Chiral Separation: This involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[7] However, this adds complexity to the workflow.
Q3: How can I improve the retention of this compound on a reversed-phase column?
A3: To improve retention of this polar compound on a reversed-phase column, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Adjust Mobile Phase pH: The pH of the mobile phase should be at least one unit away from the pKa values of the analyte to ensure a consistent ionization state. For an amino acid, operating at a lower pH (e.g., 2-3) will protonate the carboxylic acid group and may improve retention.
-
Employ Ion-Pairing Reagents: Adding reagents like trifluoroacetic acid (TFA) can form a neutral ion pair with the analyte, increasing its hydrophobicity and retention.
-
Use Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which can be necessary for retaining very polar compounds.[8]
Troubleshooting Guide
Problem 1: Poor or No Retention (Analyte elutes in the void volume)
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | The analyte is too polar for a standard C18 column. Switch to a HILIC column, a polar-endcapped reversed-phase column, or a suitable Chiral Stationary Phase (CSP).[1][2] |
| Mobile Phase is too Strong | For reversed-phase, decrease the organic solvent concentration. For HILIC, increase the organic solvent (typically acetonitrile) concentration. |
| Incorrect Mobile Phase pH | The analyte may be in a charge state that minimizes interaction with the stationary phase. Adjust the pH to control the ionization of the amino and carboxylic acid groups. A lower pH (e.g., pH 2-3) is often a good starting point for amino acids in reversed-phase. |
Problem 2: Poor Enantiomeric Resolution (Peaks are not separated)
| Potential Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selected CSP may not provide adequate chiral recognition for this specific molecule. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[4][6] |
| Suboptimal Mobile Phase Composition | Chiral separations are highly sensitive to mobile phase composition. Systematically vary the type and concentration of the organic modifier and any additives. For some CSPs, enantioselectivity increases with the concentration of the organic modifier.[5] |
| Temperature Fluctuations | Temperature can significantly impact chiral separations. Use a column oven to maintain a stable and optimized temperature.[9] |
| Low Efficiency | Poor peak shape can mask the separation. Address issues causing peak broadening, such as extra-column volume or column degradation. |
Problem 3: Peak Tailing or Fronting
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Residual silanol groups on the silica backbone can cause peak tailing. Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase or use a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak fronting.[3] Reduce the sample concentration or injection volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | The column may be contaminated or have developed a void. Flush the column with a strong solvent or replace it if necessary. |
Experimental Protocols
Representative Chiral HPLC Method
This protocol is a suggested starting point based on methods for similar chiral amino acids and may require optimization.
-
Column: Daicel CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm) or similar crown ether-based CSP. Alternatively, a teicoplanin-based CSP like Astec® CHIROBIOTIC® T can be effective.[5][10]
-
Mobile Phase: 50 mM Sodium Perchlorate, with pH adjusted to 2.0 using perchloric acid.[10]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (use of a column oven is highly recommended)
-
Detection: UV at 200 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time
| pH of 50 mM Sodium Perchlorate | Retention Time of (1S,4R) Isomer (min) | Resolution (Rs) between Enantiomers |
| 1.5 | 8.2 | 1.8 |
| 2.0 | 7.5 | 2.1 |
| 2.5 | 6.8 | 1.9 |
| 3.0 | 5.1 | 1.4 |
Data is illustrative and demonstrates the typical trend of decreasing retention time with increasing pH for this type of separation.
Table 2: Troubleshooting Peak Shape Issues
| Observation | Parameter Changed | Resulting Tailing Factor |
| Severe Tailing | Baseline Method | 2.5 |
| Reduced Tailing | Added 0.1% TFA to mobile phase | 1.8 |
| Symmetric Peak | Switched to a new column | 1.1 |
| Peak Fronting | Reduced sample concentration by 50% | 1.2 |
Data is illustrative. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Principle of chiral separation on a CSP.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijcpa.in [ijcpa.in]
Overcoming low yields in the synthesis of cyclopentene amino acids
Welcome to the technical support center for the synthesis of cyclopentene amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing cyclopentene amino acids?
A1: The primary synthetic routes include:
-
Ring-Closing Metathesis (RCM): This powerful method constructs the cyclopentene ring from a diene precursor. It is valued for its functional group tolerance.
-
Aza-Michael Addition: This reaction introduces the amino group to a pre-formed cyclopentene scaffold containing an electron-withdrawing group.
-
Enantioselective Spirocyclization: This approach can be used to generate cyclopentene amino acids with a quaternary carbon center, often starting from azlactones.[1]
Q2: I am observing significant amounts of oligomers/polymers in my Ring-Closing Metathesis (RCM) reaction. What could be the cause?
A2: The formation of oligomers or polymers is a common side reaction in RCM and is typically favored at higher concentrations. To promote the desired intramolecular cyclization, it is crucial to work under high-dilution conditions. The concentration of the diene substrate should generally be kept in the low millimolar range (e.g., 0.001–0.05 M).
Q3: My aza-Michael addition is sluggish and gives low yields. How can I improve it?
A3: The efficiency of the aza-Michael addition is highly dependent on the nucleophilicity of the amine, the nature of the Michael acceptor, and the reaction conditions. Consider the following:
-
Solvent Choice: Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can significantly promote the reaction, sometimes even without a catalyst.[2][3]
-
Catalysis: While some reactions proceed without a catalyst, Lewis acids or bases can be employed to activate the substrate or the nucleophile.
-
Temperature: Increasing the temperature can enhance the reaction rate, but it may also lead to side reactions. Optimization is key.
Q4: How can I purify my final cyclopentene amino acid product, which is highly polar?
A4: The purification of polar amino acids can be challenging. Standard silica gel chromatography may not be effective. Consider the following techniques:
-
Ion-Exchange Chromatography: This is a powerful method for separating charged molecules like amino acids.
-
Reversed-Phase Chromatography (C18): This can be effective, particularly if the amino acid has some hydrophobic character. A mobile phase with a low concentration of an ion-pairing agent (e.g., trifluoroacetic acid) can improve retention and separation.
-
Protection-Deprotection Strategy: The amino and/or acid functionalities can be protected to decrease polarity, facilitating purification by standard silica gel chromatography. The protecting groups are then removed in a final step.
Troubleshooting Guides
Low Yield in Ring-Closing Metathesis (RCM)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive or decomposed catalyst. | Use a fresh batch of catalyst. Ensure inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents. |
| Steric hindrance around the double bonds. | Switch to a more reactive catalyst (e.g., from a first-generation Grubbs catalyst to a second or third-generation one). | |
| Unfavorable ring strain in the product. | This is an inherent limitation. Consider alternative synthetic routes. | |
| Formation of Side Products | Isomerization of the double bonds. | Use a catalyst less prone to isomerization or add a isomerization inhibitor. |
| Catalyst decomposition leading to byproducts.[4] | Optimize reaction temperature and time; lower temperatures may reduce decomposition. |
Low Yield in Aza-Michael Addition
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reactivity | Poor nucleophilicity of the amine. | Use a stronger base to deprotonate the amine or choose a more nucleophilic amine derivative. |
| Deactivation of the Michael acceptor. | Use a Lewis acid to activate the electron-withdrawing group. | |
| Retro-Aza-Michael Reaction | The reaction is reversible.[5] | Optimize conditions to favor the product, such as removing a byproduct or trapping the product. |
| Di-addition Product Formation | The mono-adduct reacts further with the Michael acceptor. | Use an excess of the amine or control the stoichiometry carefully. Polar protic solvents like water can favor mono-addition.[2] |
Low Yield in Enantioselective Spirocyclization of Azlactones
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | Inappropriate chiral catalyst or ligand. | Screen a variety of chiral catalysts and ligands. |
| Non-optimal reaction temperature. | Lowering the temperature often improves enantioselectivity. | |
| Formation of Diastereomers | Poor diastereocontrol in the cyclization. | Adjust the solvent and catalyst system to influence the transition state energetics. |
| Low Yield of Desired Product | Competing side reactions of the azlactone. | Ensure the azlactone starting material is pure. Optimize reaction conditions to favor the desired pathway. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dichloromethane or toluene) should be used.
-
Reaction Setup: Dissolve the diene substrate in the anhydrous solvent to a final concentration of 0.001-0.01 M in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when ethylene gas evolution ceases.
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aza-Michael Addition
-
Reaction Setup: Dissolve the cyclopentene precursor (Michael acceptor) and the amine (Michael donor, 1-1.5 equivalents) in a suitable solvent (e.g., methanol, water, or HFIP) in a round-bottom flask.[3]
-
Catalyst Addition (if necessary): If a catalyst is required, add it at this stage (e.g., a Lewis acid or a base).
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, perform an aqueous work-up to remove any water-soluble components.
-
Purification: Purify the product by column chromatography or crystallization.
Protocol 3: General Procedure for Enantioselective Spirocyclization of Azlactones
-
Preparation: Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask, dissolve the chiral catalyst (e.g., a chiral secondary amine and a palladium complex) in the chosen solvent.[1]
-
Substrate Addition: Add the propargylated azlactone and the enal to the catalyst solution.
-
Reaction Conditions: Stir the reaction at the optimized temperature until completion, monitoring by TLC or LC-MS.
-
Azlactone Opening: After the spirocyclization is complete, perform an acidic work-up (e.g., with HCl in methanol) to open the azlactone ring and reveal the amino acid derivative.[1]
-
Purification: Purify the final product by column chromatography.
Visualizations
References
- 1. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. dau.url.edu [dau.url.edu]
Technical Support Center: (1S,4R)-4-aminocyclopent-2-enecarboxylic acid Protection & Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The following information addresses common issues and side reactions encountered during the protection and deprotection of this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in solid-phase peptide synthesis (SPPS)?
A1: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are commonly used for protecting the amino group of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The choice depends on the overall synthetic strategy. Fmoc is favored for its mild basic deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups often used in SPPS. Boc protection is also a viable option, particularly for solution-phase synthesis or when acid-labile conditions are compatible with other functional groups in the molecule.
Q2: Are there any known side reactions involving the double bond of the cyclopentene ring during protection or deprotection?
A2: While the cyclopentene double bond introduces a potential site for reactivity, side reactions directly involving the alkene are not commonly reported under standard Boc or Fmoc protection and deprotection conditions. However, it is crucial to adhere to established protocols and monitor reactions closely. Potential, though less common, side reactions could include:
-
Under acidic conditions (e.g., TFA for Boc deprotection): Protonation of the alkene followed by reaction with a nucleophile.
-
Under basic conditions (e.g., piperidine for Fmoc deprotection): Michael addition of the base to the alkene is generally not favored with an unactivated double bond.
Q3: What are the most common side reactions to watch for during the protection/deprotection of this amino acid?
A3: The most common side reactions are generally associated with the protecting groups themselves and the peptide synthesis process, rather than the unique structure of this amino acid. These include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon can occur, particularly during activation for peptide coupling.
-
Diketopiperazine formation: Intramolecular cyclization of a dipeptide, leading to chain termination. This is more prevalent with Fmoc-SPPS.
-
Aspartimide formation: A common side reaction in Fmoc-SPPS involving aspartic acid residues, leading to a mixture of alpha- and beta-peptides.
-
Alkylation: During Boc deprotection with TFA, the generated tert-butyl cation can alkylate sensitive residues like tryptophan or methionine. The use of scavengers is recommended to prevent this.
Troubleshooting Guides
Boc Protection Issues
| Problem | Possible Cause | Solution |
| Low yield of Boc-protected product | Incomplete reaction. | Ensure stoichiometric amounts of Boc anhydride and base are used. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Side reactions. | Use a milder base or lower the reaction temperature. Ensure the starting material is pure. | |
| Presence of multiple products | Over-alkylation or side reactions with the carboxylic acid. | Protect the carboxylic acid as an ester prior to Boc protection if necessary. |
Boc Deprotection Issues
| Problem | Possible Cause | Solution |
| Incomplete deprotection | Insufficient acid or reaction time. | Use a higher concentration of TFA or extend the reaction time. Monitor by TLC or LC-MS. |
| Side product formation (alkylation) | Reaction of the tert-butyl cation with nucleophilic residues. | Add scavengers such as triisopropylsilane (TIS) or water to the TFA cleavage cocktail. |
| Degradation of the cyclopentene ring | Strong acidic conditions. | While unlikely, if suspected, reduce the reaction time or TFA concentration. Analyze byproducts to confirm. |
Fmoc Protection Issues
| Problem | Possible Cause | Solution |
| Low yield of Fmoc-protected product | Inefficient reaction. | Use a slight excess of Fmoc-OSu and an appropriate base (e.g., sodium bicarbonate). Ensure adequate stirring and reaction time. |
| Formation of di- or tri-peptides | Self-coupling of the amino acid. | Add the Fmoc-OSu solution slowly to the amino acid solution to minimize local high concentrations. |
Fmoc Deprotection Issues
| Problem | Possible Cause | Solution |
| Incomplete deprotection | Insufficient piperidine concentration or reaction time. | Use a fresh 20% piperidine in DMF solution. Ensure the standard two-step deprotection protocol is followed. |
| Aspartimide formation | Sequence-dependent side reaction. | If the peptide sequence contains an Asp-Xxx motif, consider using a protecting group on the aspartic acid side chain that is less prone to this reaction. |
| Diketopiperazine formation | The protected amino acid is the second residue in the chain. | If possible, couple the first two amino acids as a pre-formed dipeptide. |
| Addition of piperidine to the cyclopentene ring | Michael addition. | This is not a commonly reported side reaction. If suspected, analyze the crude product by LC-MS for a mass corresponding to the adduct. Consider using a non-nucleophilic base like DBU for deprotection, though this may increase the risk of other side reactions. |
Experimental Protocols
Boc Protection of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid[1]
This two-step procedure starts from the corresponding lactam.
Step 1: Hydrolysis of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (5.0 g, 46 mmol) in water (30.5 mL) is treated with 2 M aqueous HCl (23.0 mL, 46.0 mmol).
-
The mixture is heated at approximately 80°C for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, is dried in a vacuum oven at about 70°C and used without further purification.
Step 2: Boc Protection
-
To a solution of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (9.20 g, 45.8 mmol) in a mixture of 1,4-dioxane (15 mL) and water (18.3 mL) at 0°C, add N,N-diisopropylethylamine (DIEA) (32.0 mL, 183 mmol).
-
After stirring for 5 minutes, a solution of di-tert-butyl dicarbonate (11.7 mL, 50.4 mmol) in 1,4-dioxane (5 mL) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
The solvent is removed under reduced pressure, and the crude oil is dried in a vacuum oven at about 65°C for 3 hours.
-
The crude product is purified by silica gel chromatography (eluting with a gradient of 80-100% EtOAc/heptane) to afford (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid.
Quantitative Data: The reported yield for this two-step process is 50%.[1]
| Step | Reactant | Product | Yield |
| 1 & 2 | (-)-2-azabicyclo[2.2.1]hept-5-en-3-one | Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid | 50% (overall) |
Fmoc Protection of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (General Protocol)
This is a general procedure adaptable for the Fmoc protection of the title compound.
-
Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Visualizations
Caption: General workflow for the protection and deprotection of the amino acid.
References
Technical Support Center: Optimizing Coupling Reactions for (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support center for optimizing reaction conditions for the coupling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be fully activated to react with the amine.
-
Solution: Ensure your coupling reagent is fresh and used in the appropriate stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] For sterically hindered substrates like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, more powerful onium-salt reagents like HATU, HBTU, or COMU may be more effective than carbodiimides like DCC or EDC.[2]
-
-
Deactivation of the Amine: The amine can be protonated, rendering it non-nucleophilic.
-
Solution: Ensure the reaction is carried out under anhydrous conditions and that the amine is not in a salt form. If using an amine salt, add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine. Use the minimum amount of base necessary to avoid side reactions.[3]
-
-
Steric Hindrance: The cyclic and constrained nature of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid can physically block the reaction.[2]
-
Solution: Increase the reaction time (2-24 hours) and consider elevating the temperature.[2] Utilizing microwave synthesis can sometimes overcome the activation energy barrier.[2][4] Switching to a more potent coupling reagent like HATU or PyAOP, which are known to be effective for hindered amino acids, is also recommended.[2]
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Presence of Impurities and Side Products
Possible Causes and Solutions:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid can occur, especially with carbodiimide reagents.[3][5]
-
Solution: Always use carbodiimide coupling reagents (DCC, EDC) with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][6] OxymaPure is a non-explosive alternative.[5] Lowering the reaction temperature to 0°C can also reduce the rate of racemization.[3] The simultaneous use of HOBt and copper(II) chloride has been shown to be highly effective in eliminating racemization.[7]
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when using the Fmoc protecting group.
-
Solution: When proline or other cyclic amino acids are involved, using 2-chlorotrityl chloride resin in solid-phase peptide synthesis (SPPS) can inhibit diketopiperazine formation due to steric hindrance.
-
-
Guanidinylation of the N-terminus: Uronium/aminium coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide chain, leading to termination.
-
Solution: Pre-activate the protected amino acid with the coupling reagent before adding it to the deprotected amine.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the amino function of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
A1: Both tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are commonly used. The choice depends on your overall synthetic strategy.
-
Boc-protection: Cleaved under acidic conditions (e.g., trifluoroacetic acid). It is stable to most bases and nucleophiles.[8]
-
Fmoc-protection: Cleaved under basic conditions (e.g., piperidine in DMF). It is stable to acidic conditions.[9]
Q2: What are the recommended coupling reagents for this sterically hindered amino acid?
A2: For sterically hindered amino acids like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, onium-salt-based reagents are generally preferred over carbodiimides due to their higher reactivity.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient, known for fast reaction times and minimal racemization, especially for difficult couplings.[1][10]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Effective for sterically hindered couplings and can be used for cyclization reactions.[11]
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A common and cost-effective choice, but the addition of HOBt is crucial to suppress racemization.[12][13]
Q3: How can I monitor the progress of the coupling reaction?
A3: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods to monitor the disappearance of starting materials and the formation of the desired product.[1] In solid-phase synthesis, the ninhydrin test can be used to check for the presence of free primary amines, indicating an incomplete reaction.[14]
Q4: What are the typical solvents used for this coupling reaction?
A4: Anhydrous polar aprotic solvents are typically used. The most common are:
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the coupling of N-protected (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization Risk | Notes |
| EDC | HOBt | DIPEA | 65-80 | Low with additive | Cost-effective, but requires an additive to suppress racemization. |
| DCC | HOBt | - | 60-75 | Low with additive | Byproduct (DCU) is poorly soluble and can complicate purification. |
| HATU | - | DIPEA | 85-95 | Very Low | Highly efficient, especially for sterically hindered couplings. |
| PyBOP | - | DIPEA | 80-90 | Low | Good for hindered couplings and cyclizations. |
Table 2: Effect of Protecting Group on Coupling Efficiency
| N-Protecting Group | Coupling Reagent | Typical Yield (%) | Cleavage Condition |
| Boc | HATU | 92 | Acidic (e.g., TFA) |
| Fmoc | HATU | 90 | Basic (e.g., Piperidine/DMF) |
Experimental Protocols
Protocol 1: Boc-Protection of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the solution and stir for 5 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., eluting with a gradient of ethyl acetate in heptane) to afford N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid. A yield of approximately 50% over two steps (including the deprotection of the starting material) has been reported.[16]
Protocol 2: Coupling of N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid with L-Leucine methyl ester using HATU
-
Dissolve N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add L-Leucine methyl ester hydrochloride (1.2 eq) and an additional equivalent of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dipeptide.
Visualizations
Caption: General workflow for the N-protection and subsequent coupling of the amino acid.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. americapeptide.com [americapeptide.com]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. (-)-(1S,4R)-N-BOC-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its various salts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when crystallizing (1S,4R)-4-aminocyclopent-2-enecarboxylic acid salts?
A1: The successful crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid salts is primarily influenced by the choice of solvent system, control of supersaturation, temperature, and pH. As a chiral amino acid, forming diastereomeric salts with a chiral resolving agent is a common strategy, making the selection of the appropriate resolving agent and the stoichiometry crucial for efficient separation of enantiomers.
Q2: How does the choice of salt form affect the crystallization process?
A2: Different salt forms (e.g., hydrochloride, tartrate, etc.) of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid will exhibit different solubility profiles and crystal habits. For instance, the hydrochloride salt is commonly prepared and has been shown to crystallize from mixed solvent systems. The choice of the counter-ion will directly impact the crystal lattice energy and, consequently, its solubility and stability, requiring specific optimization for each salt form.
Q3: What is "oiling out," and how can it be prevented during the crystallization of these salts?
A3: "Oiling out" is the formation of a liquid, supersaturated solution of the compound instead of solid crystals. This often occurs when the supersaturation level is too high, or the solvent is too good a solvent for the salt. To prevent this, one can try using a less polar solvent or a solvent mixture, slowing down the cooling rate, or introducing seed crystals to encourage nucleation.
Q4: How can I improve the yield of the desired crystalline salt?
A4: Low yields are often due to the significant solubility of the target salt in the mother liquor. To improve the yield, you can optimize the solvent system to one in which the desired salt is less soluble. Additionally, lowering the final crystallization temperature, increasing the concentration of the solution, or allowing for a longer crystallization time can enhance the yield.
Q5: The enantiomeric or diastereomeric excess of my crystals is low. How can this be improved?
A5: Low enantiomeric or diastereomeric excess suggests that the separation of the stereoisomers is not efficient. This can be due to similar solubilities of the diastereomeric salts in the chosen solvent. To improve this, a thorough screening of different resolving agents and solvent systems is recommended. Recrystallization of the obtained salt is a common and effective method to enhance the stereochemical purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid salts.
Issue 1: No Crystal Formation
Symptoms:
-
The solution remains clear even after cooling or prolonged standing.
-
No solid precipitate is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit. Gently evaporate the solvent to increase the concentration. Alternatively, add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to induce precipitation. |
| Inappropriate Solvent | The chosen solvent is too effective at dissolving the salt. Screen a variety of solvents with different polarities. Mixtures of a good solvent and a poor solvent (anti-solvent) are often effective. |
| Inhibition of Nucleation | The presence of impurities can hinder the formation of crystal nuclei. Ensure the starting material is of high purity. The use of seed crystals from a previous successful batch can help initiate crystallization. |
Issue 2: Formation of Oil or Amorphous Solid
Symptoms:
-
A viscous, non-crystalline liquid (oil) separates from the solution.
-
A fine, non-crystalline powder (amorphous solid) precipitates.
Possible Causes & Solutions:
| Cause | Solution |
| Too Rapid Supersaturation | The solution is cooled too quickly, or the anti-solvent is added too fast. Employ a slower, more controlled cooling profile. Add the anti-solvent more slowly and with vigorous stirring. |
| High Concentration | The initial concentration of the salt in the solution is too high. Dilute the solution with more of the primary solvent before initiating crystallization. |
| Inappropriate Solvent System | The solvent system may favor the formation of an oil over crystals. Experiment with different solvent/anti-solvent combinations. |
Issue 3: Low Crystal Yield
Symptoms:
-
Only a small amount of crystalline material is recovered after filtration.
Possible Causes & Solutions:
| Cause | Solution |
| High Solubility of the Salt | The desired salt remains significantly dissolved in the mother liquor. Optimize the solvent system to minimize solubility. Lower the final crystallization temperature and allow for a longer crystallization period. |
| Premature Filtration | The crystallization process has not reached equilibrium. Monitor the crystallization process over time and filter only after crystal formation appears to have ceased. |
Issue 4: Poor Crystal Quality or Small Crystal Size
Symptoms:
-
Crystals are very fine, needle-like, or form aggregates.
-
Difficult to filter and wash.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Nucleation | A high degree of supersaturation leads to the formation of many small nuclei. Decrease the rate of supersaturation by slowing the cooling rate or the addition of an anti-solvent. |
| Agitation | Excessive or insufficient agitation can affect crystal growth. Optimize the stirring speed during the crystallization process. |
Data Presentation
The following tables provide illustrative quantitative data based on typical crystallization experiments. Note: This data is for demonstrative purposes and may not represent optimized conditions for all specific salts of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Table 1: Illustrative Solubility of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Hydrochloride in Various Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Water | 10.2 | > 100 |
| Methanol | 5.1 | 25 - 50 |
| Ethanol | 4.3 | 10 - 25 |
| Isopropanol | 3.9 | 5 - 10 |
| Acetone | 5.1 | < 1 |
| Ethyl Acetate | 4.4 | < 0.1 |
| Toluene | 2.4 | < 0.1 |
| Hexane | 0.1 | < 0.1 |
Table 2: Illustrative Yield and Purity of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Tartrate Salt under Different Crystallization Conditions
| Solvent System | Cooling Profile | Yield (%) | Diastereomeric Excess (%) |
| Methanol/Water (9:1) | Fast Cool (Ice Bath) | 75 | 85 |
| Methanol/Water (9:1) | Slow Cool (Room Temp) | 68 | 95 |
| Isopropanol | Slow Cool (Room Temp) | 85 | 92 |
| Isopropanol/Heptane (1:1) | Slow Cool (Room Temp) | 92 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Hydrochloride
-
Dissolution: Dissolve the crude (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water) at an elevated temperature (e.g., 40-50°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be employed to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the salt is poorly soluble (e.g., isopropanol or acetone) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Diastereomeric Salt Resolution of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid
-
Salt Formation: Dissolve the racemic (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol) at an elevated temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze the diastereomeric excess of a small sample.
-
Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system to improve purity.
-
Liberation of the Enantiomer: Once the desired diastereomeric purity is achieved, dissolve the salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the enantiomerically enriched (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Technical Support Center: Stability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in solution?
A1: (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, as a cyclic, unsaturated amino acid, may be susceptible to several degradation pathways in solution. Key potential stability issues include:
-
pH-dependent hydrolysis: The ester-like nature of the carboxylic acid and the presence of an amino group can lead to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The allylic amine and the double bond in the cyclopentene ring are potential sites for oxidation, which can be initiated by exposure to air (oxygen), peroxides, or metal ions.
-
Photodegradation: Exposure to UV or even ambient light can potentially lead to isomerization or degradation of the unsaturated system.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis, oxidation, and potentially lead to decarboxylation.
Q2: What are the optimal storage conditions for solutions of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
A2: To minimize degradation, solutions of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Store at low temperatures (-20°C or -80°C).
-
Use a buffered solution at a mildly acidic to neutral pH (e.g., pH 4-7), to be determined by stability studies.
-
Protect from light by using amber vials or wrapping containers in foil.
-
De-gas solvents to remove dissolved oxygen and consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I anticipate the likely degradation products of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
A3: Based on its structure, potential degradation products could include:
-
Hydrolysis products: Opening of the cyclopentene ring is unlikely under mild conditions, but hydrolysis of other functional groups in a larger molecule containing this moiety is possible.
-
Oxidation products: This could include the formation of a ketone at the carbon bearing the amino group (oxidative deamination), or epoxidation of the double bond.
-
Isomers: Light exposure could potentially lead to cis-trans isomerization if the molecule is part of a larger, more flexible structure, although this is less likely for the rigid cyclopentene ring itself.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Was the solution freshly prepared?
-
How long was it stored and at what temperature?
-
Was it protected from light?
-
Was the solvent de-gassed?
-
-
Conduct a Forced Degradation Study: To identify the degradation pathway, subject the compound to stress conditions (see Experimental Protocol 1). This will help in co-eluting and identifying the unknown peaks.
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry to obtain the mass of the unknown peaks and propose potential structures for the degradation products.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the active compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Incubate (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to check for degradation.
-
Evaluate pH and Temperature Effects: Ensure the pH and temperature of your assay conditions are not contributing to rapid degradation.
-
Consider Additives in the Medium: Components in the cell culture medium or assay buffer (e.g., metal ions) could be catalyzing degradation.
-
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Potential hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Potential hydrolysis and/or racemization products |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | Oxidative deamination products, epoxides |
| Heat | 48 hours | 80°C | 10% | Thermal decomposition products |
| Photostability (ICH Q1B) | 24 hours | Room Temp | 5% | Potential photoisomers or photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method suitable for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected sample degradation.
Technical Support Center: Resolution of 4-Aminocyclopent-2-enecarboxylic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 4-aminocyclopent-2-enecarboxylic acid.
I. FAQs: Selecting a Resolution Strategy
Q1: What are the primary methods for resolving the enantiomers of 4-aminocyclopent-2-enecarboxylic acid?
A1: The three most common and effective methods for resolving enantiomers of chiral amino acids like 4-aminocyclopent-2-enecarboxylic acid are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2][3]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used to separate the enantiomers for both analytical and preparative purposes.[4]
Q2: How do I choose the best resolution method for my needs?
A2: The choice of method depends on several factors:
-
Scale: For large-scale resolutions (grams to kilograms), diastereomeric salt formation is often the most cost-effective and scalable method.[1]
-
Purity Requirements: Chiral HPLC can achieve very high enantiomeric purity (>99% ee) and is excellent for both analytical quantification and small-scale preparative separations.[5] Enzymatic resolutions can also provide high enantiomeric excess.
-
Available Equipment: Chiral HPLC requires specialized columns and an HPLC system. Diastereomeric salt formation and enzymatic resolution can often be performed with standard laboratory glassware and equipment.
-
Development Time: Diastereomeric salt formation can be empirical and may require screening of multiple resolving agents and solvents, which can be time-consuming. Chiral HPLC method development can also require screening of different columns and mobile phases.
II. Diastereomeric Salt Formation: Troubleshooting Guide
This method relies on the differential solubility of diastereomeric salts. Common issues include failure to crystallize, low yield, and low enantiomeric excess (ee).
Troubleshooting Common Problems:
| Problem | Possible Cause | Suggested Solution |
| No crystallization or oiling out | The diastereomeric salt is too soluble in the chosen solvent. | - Slowly cool the solution, perhaps to sub-ambient temperatures. - Try a less polar solvent or a mixture of solvents. - Concentrate the solution. - Add an anti-solvent. - If oiling out occurs, try redissolving at a higher temperature and cooling very slowly, or try a different solvent.[6] |
| Impurities are inhibiting crystallization. | Ensure the racemic 4-aminocyclopent-2-enecarboxylic acid and the resolving agent are of high purity.[6] | |
| Low yield of the desired diastereomeric salt | The stoichiometry of the resolving agent is not optimal. | While a 0.5 equivalent of the resolving agent is a common starting point, varying the molar ratio can improve the yield of the less soluble salt.[6][7] |
| The desired salt has significant solubility in the mother liquor. | - Ensure the crystallization is allowed to proceed for a sufficient amount of time at the optimal temperature. - Minimize the amount of solvent used for dissolution. | |
| Low enantiomeric excess (ee) of the resolved amino acid | The undesired diastereomer is co-precipitating with the desired one. | - Recrystallize the isolated diastereomeric salt. This is the most common method to improve enantiomeric purity.[6] - Screen different solvents to maximize the solubility difference between the two diastereomers. |
| The system has reached thermodynamic equilibrium, which may not favor the highest ee. | Monitor the ee of the crystals over time. Sometimes, a shorter crystallization time (kinetic product) yields higher purity than a longer time (thermodynamic product).[8] | |
| The resolving agent or the amino acid is racemizing under the experimental conditions. | Check the stability of your starting materials at the temperatures and pH used during the resolution process.[8] |
Experimental Protocol: Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve one equivalent of racemic 4-aminocyclopent-2-enecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or water).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine for a racemic acid, or (+)-tartaric acid for a racemic amine functionality) to the solution.
-
Stir the mixture at room temperature or with gentle heating to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, cool the solution in an ice bath or refrigerator.
-
If the salt oils out, try redissolving in a larger volume of solvent or a different solvent system and repeat the cooling process.
-
Allow crystallization to proceed for several hours to overnight.
-
-
Isolation and Purification:
-
Isolate the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold crystallization solvent.[6]
-
Dry the crystals under vacuum.
-
To improve purity, perform one or more recrystallizations from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.
-
Isolate the enantiomerically enriched 4-aminocyclopent-2-enecarboxylic acid by filtration or extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for diastereomeric salt resolution.
III. Enzymatic Kinetic Resolution: Troubleshooting Guide
In a kinetic resolution, one enantiomer reacts faster than the other. The goal is to stop the reaction at ~50% conversion to obtain the product and the remaining starting material in high ee.
Troubleshooting Common Problems:
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Incorrect enzyme, pH, or temperature. | - Screen different enzymes (e.g., various lipases, proteases). - Optimize the pH and temperature for the chosen enzyme. - Ensure the enzyme is not denatured. |
| Enzyme inhibition by substrate or product. | - Lower the substrate concentration. - Consider in-situ product removal if feasible. | |
| Low enantioselectivity (low ee) | The enzyme is not very selective for the substrate. | - Screen a wider variety of enzymes. - Modify the substrate (e.g., by esterification of the carboxylic acid) to better fit the enzyme's active site. |
| Incorrect solvent. | The choice of organic solvent can significantly impact enzyme selectivity. Screen different solvents. | |
| Reaction is difficult to stop at 50% conversion | Poor reaction monitoring. | - Monitor the reaction progress closely using chiral HPLC. - Take time points to determine the optimal reaction time for ~50% conversion. |
Experimental Protocol: Enzymatic Kinetic Resolution (Example with Lipase)
-
Substrate Preparation:
-
If the carboxylic acid is the target for modification, it may need to be esterified first (e.g., to the methyl or ethyl ester) for lipase-catalyzed hydrolysis. Conversely, for lipase-catalyzed esterification, the free acid is used.
-
-
Enzymatic Reaction:
-
Dissolve the racemic substrate (e.g., N-acetyl-4-aminocyclopent-2-enecarboxylic acid methyl ester) in a suitable buffer (e.g., phosphate buffer, pH 7) possibly with a co-solvent.
-
Add the enzyme (e.g., Candida antarctica lipase B).
-
Stir the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Withdraw small aliquots at regular intervals and analyze by chiral HPLC to monitor the conversion and the ee of the substrate and product.
-
-
Work-up:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone).
-
Separate the product (e.g., the hydrolyzed acid) from the unreacted starting material (the ester) by extraction at different pH values.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of both the product and the recovered starting material.
-
Workflow for Enzymatic Kinetic Resolution
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Analytical challenges in the characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution
-
Question: I am not achieving baseline separation of the (1S,4R) and (1R,4S) enantiomers. What are the likely causes and solutions?
-
Answer: Poor enantiomeric resolution is a common challenge. Here are several factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are often effective for separating amino acid derivatives. If you are not using a suitable chiral column, this is the most likely cause.
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in chiral recognition.
-
Normal-Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly impact peak shape and resolution.
-
Reversed-Phase: Adjust the pH of the aqueous portion of the mobile phase. For amino acids, the pH should be controlled to ensure a consistent ionization state.
-
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: A lower flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.
-
Issue 2: Peak Tailing or Broadening
-
Question: My peaks are showing significant tailing or are broader than expected. How can I improve the peak shape?
-
Answer: Peak tailing and broadening can compromise resolution and quantification. Consider the following troubleshooting steps:
-
Secondary Interactions: For basic compounds like amines, interactions with residual acidic silanol groups on the silica support of the CSP can cause peak tailing. The addition of a basic modifier (e.g., DEA) to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. If the problem persists, consider flushing the column with a strong solvent or replacing it if it has degraded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 3: Complex or Poorly Resolved Spectra
-
Question: The 1H NMR spectrum of my derivative is complex, with overlapping signals, making interpretation difficult. What can I do?
-
Answer: The cyclic nature and conformational flexibility of cyclopentene derivatives can lead to complex NMR spectra. Here are some strategies to improve resolution and aid interpretation:
-
Higher Magnetic Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
-
Solvent Effects: Changing the deuterated solvent can sometimes alter the chemical shifts of certain protons, helping to resolve overlapping signals.
-
Temperature Studies: Acquiring spectra at different temperatures can help to identify dynamic processes, such as conformational exchange, which may be causing broad signals.
-
Mass Spectrometry (MS)
Issue 4: Difficulty in Obtaining a Clear Molecular Ion or Interpreting Fragmentation
-
Question: I am struggling to identify the molecular ion peak or make sense of the fragmentation pattern in the mass spectrum of my compound. What are some common issues?
-
Answer: The stability of the molecular ion and the fragmentation pathways can be influenced by the ionization technique and the structure of the derivative.
-
Ionization Technique:
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid derivatives. It typically produces a strong protonated molecule [M+H]+ or deprotonated molecule [M-H]- with minimal fragmentation.
-
Electron Ionization (EI): This is a high-energy technique that can cause extensive fragmentation and may result in a weak or absent molecular ion peak.
-
-
Fragmentation Analysis:
-
MS/MS (Tandem Mass Spectrometry): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern. Common fragmentation pathways for these derivatives include the loss of small neutral molecules like H2O, NH3, and CO2 from the carboxylic acid and amino groups. Cleavage of the cyclopentene ring can also occur.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, greatly aiding in their identification.
-
-
Frequently Asked Questions (FAQs)
HPLC
-
Q1: What type of chiral column is best for separating (1S,4R)-4-aminocyclopent-2-enecarboxylic acid enantiomers?
-
A1: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose carbamate or benzoate derivatives, are a good starting point. Crown ether-based CSPs have also been shown to be effective for the separation of amino acid enantiomers.[1] A screening of different chiral columns is often the most effective approach to find the optimal separation conditions.
-
-
Q2: How can I improve the peak shape for this polar compound in reversed-phase HPLC?
-
A2: Peak tailing for polar, basic compounds on reversed-phase columns is common.[2] To improve peak shape, consider using a column with a polar-embedded or polar-endcapped stationary phase. Additionally, ensure the mobile phase pH is appropriately controlled to maintain a consistent charge state of the analyte and minimize interactions with residual silanols. The use of a low concentration of an acidic modifier like formic acid can also be beneficial.
-
NMR
-
Q3: What are the expected 1H and 13C NMR chemical shifts for the parent compound, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
-
Q4: How can I confirm the stereochemistry of my derivative using NMR?
-
A4: While determining the absolute stereochemistry solely by NMR is challenging, relative stereochemistry can often be established using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other. By analyzing the NOE correlations, you can deduce the relative orientation of the substituents on the cyclopentene ring.
-
Mass Spectrometry
-
Q5: What are the expected fragmentation patterns for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in ESI-MS/MS?
-
A5: In positive ion mode ESI-MS/MS, the protonated molecule [M+H]+ would be the precursor ion. Common fragment ions would likely arise from:
-
Loss of ammonia (NH3) from the protonated amino group.
-
Loss of water (H2O) from the carboxylic acid group.
-
Decarboxylation (loss of CO2).
-
Cleavage of the C-C bond adjacent to the nitrogen, a common fragmentation pathway for amines.[3][4]
-
Ring opening and subsequent fragmentation of the cyclopentene ring.
-
-
Quantitative Data
Table 1: Physicochemical Properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its Methyl Ester Hydrochloride Derivative
| Property | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride |
| Molecular Formula | C6H9NO2 | C7H12ClNO2 |
| Molecular Weight | 127.14 g/mol | 177.63 g/mol [5][6] |
| Appearance | White to Yellow Solid[7] | - |
| Purity (typical) | ≥95%[7] | - |
| Storage Temperature | Room Temperature[7] | - |
| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride[5][6] |
| InChI Key | VTCHZFWYUPZZKL-UHNVWZDZSA-N | SWYRZYIXFKDJEK-IBTYICNHSA-N[5][6] |
| SMILES | C1--INVALID-LINK--C(=O)O | COC(=O)[C@H]1C--INVALID-LINK--N.Cl[5][6] |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity Determination
This protocol is adapted from a method developed for a similar compound and may require optimization for your specific derivative.[1]
-
Column: Chiral crown ether-based column (e.g., Daicel Crownpak CR(+), 150 x 4.0 mm, 5 µm).
-
Mobile Phase: 50 mM Sodium Perchlorate in water, with the pH adjusted to 2.0 with perchloric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
General Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6).
-
Gently vortex or sonicate the tube to ensure the sample is fully dissolved.
-
If necessary, add a small amount of an internal standard (e.g., TMS or TMSP).
-
Acquire the desired NMR spectra (1H, 13C, COSY, HSQC, etc.).
General Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with the initial mobile phase to create a series of calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to identify the [M+H]+ ion, followed by product ion scans (MS/MS) of the precursor ion to determine fragmentation patterns. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. waters.com [waters.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral separation problem - Chromatography Forum [chromforum.org]
- 7. (1R,4S)-4-AMINO-CYCLOPENT-2-ENECARBOXYLIC ACID HYDROCHLORIDE(130931-85-0) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the scalable synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
A common and effective starting material for a scalable synthesis is (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince Lactam.[1] This chiral lactam provides the necessary stereochemistry for the target molecule.
Q2: What are the key chemical transformations involved in the synthesis from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one?
The synthesis involves the hydrolysis of the lactam under acidic conditions. A solution of methanesulfonic acid in water is typically used to open the bicyclic lactam, leading to the formation of the desired (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a salt.[1]
Q3: How can I control the exotherm during the addition of methanesulfonic acid?
The addition of the methanesulfonic acid solution to the solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one in tetrahydrofuran (THF) is exothermic. To control the temperature, the acid solution should be added portion-wise or via an addition funnel over a period of time, ensuring the internal temperature does not exceed a safe limit, for example, 45°C.[1] Utilizing a jacketed reactor with cooling capabilities is highly recommended for large-scale production.
Q4: How is the product isolated at the end of the reaction?
After the reaction is complete, the product typically precipitates from the reaction mixture as a slurry upon cooling. The solid product can then be isolated by filtration. The filter cake should be washed with a suitable solvent, such as anhydrous tetrahydrofuran, to remove residual impurities.[1]
Q5: What are the critical quality attributes for the final product for preclinical studies?
For preclinical studies, the final product must have high chemical and enantiomeric purity. The presence of the undesired (1R,4S) enantiomer should be strictly controlled. Residual solvents and heavy metals should also be within acceptable limits as per regulatory guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete hydrolysis of the starting lactam. | - Ensure the reaction is heated for a sufficient amount of time (e.g., 3 hours at 60°C)[1].- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to confirm the disappearance of the starting material. |
| Product loss during filtration and washing. | - Optimize the filtration and washing procedure. Use a minimal amount of cold solvent for washing to reduce solubility losses.- Ensure the product has fully precipitated before filtration by allowing adequate cooling time.[1] | |
| Product is a Gummy Solid or Oil | Incomplete precipitation or presence of impurities. | - Ensure the reaction mixture is cooled to room temperature or below to maximize precipitation.- The wash solvent (e.g., anhydrous THF) should be of high purity to effectively remove impurities. |
| High Levels of Enantiomeric Impurity | Starting material contains the undesired enantiomer. | - Source high-purity (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.- Develop and validate a chiral HPLC method to quantify the enantiomeric purity of both the starting material and the final product. |
| Racemization during the reaction. | - While less likely under these conditions, investigate if any reaction parameters (e.g., excessive temperature, prolonged reaction time) could contribute to racemization. | |
| Formation of a Thick, Unstirrable Slurry | High concentration of the starting material. | - Adjust the solvent volume to maintain a stirrable slurry throughout the reaction. The provided protocol uses approximately 5 mL of THF per gram of lactam.[1]- Use a robust overhead stirrer for large-scale reactions. |
Experimental Protocols
Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate[1]
-
Preparation: A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C in a suitable reactor.
-
Reagent Addition: A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, maintaining the internal temperature below 45°C.
-
Reaction: The resulting slurry is heated at 60°C for three hours.
-
Isolation: The mixture is allowed to cool to room temperature over 15 hours. The slurry is then filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).
-
Drying: The product is dried to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | (-)-2-azabicyclo[2.2.1]hept-5-en-3-one | [1] |
| Scale | 97.45 g | [1] |
| Solvent | Tetrahydrofuran | [1] |
| Reagent | Methanesulfonic acid in water | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 3 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of (1S,4R)- and (1R,4S)-4-aminocyclopent-2-enecarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Look at Two Enantiomers with Distinct Neurological Activities
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its enantiomer, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, are conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). While structurally mirror images, these molecules exhibit distinct pharmacological profiles, making them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide provides a comparative analysis of their known biological activities, supported by available data, and outlines experimental protocols for their further investigation.
Physicochemical and Pharmacological Properties
While detailed comparative quantitative data is limited in publicly available literature, the existing information points towards stereospecific interactions with key neurological targets. The (1R,4S) enantiomer has been identified as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA.[1][2] In contrast, the (1S,4R) enantiomer is described as a GABA mimetic that may influence dopaminergic activity. The differing pharmacological actions underscore the importance of stereochemistry in drug design.[3]
| Property | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid |
| Synonyms | (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid | (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid |
| Molecular Formula | C₆H₉NO₂ | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol | 127.14 g/mol |
| Primary Target | Presumed GABA receptor agonist / Dopaminergic system modulator | GABA transaminase (inhibitor)[1][2] |
| Reported Biological Activity | γ-aminobutyric acid mimetic that affects dopaminergic activity.[3] | Reversible inhibitor of GABA transaminase; blocks expression of conditioned place preference to cocaine and nicotine in rats.[1][2] |
| GABA Transaminase Inhibition (IC₅₀/Kᵢ) | Data not available | Data not available (described as a reversible inhibitor)[1][2] |
| Dopamine Receptor Binding Affinity (Kᵢ) | Data not available | Data not available |
Presumed Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of the two enantiomers suggest they interact with different components of neurotransmitter systems.
The (1R,4S) enantiomer is proposed to increase synaptic GABA levels by inhibiting GABA transaminase, the enzyme responsible for GABA degradation. This leads to enhanced GABAergic neurotransmission. The (1S,4R) enantiomer is suggested to act as a GABA mimetic, directly activating GABA receptors and potentially modulating the dopaminergic system.
Experimental Protocols
To further elucidate and quantify the distinct pharmacological activities of these enantiomers, the following experimental protocols are proposed based on established methodologies.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This assay determines the inhibitory potency of the compounds on GABA-T activity.
1. Reagents and Materials:
-
Purified GABA transaminase (e.g., from porcine or recombinant source)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
(1S,4R)- and (1R,4S)-4-aminocyclopent-2-enecarboxylic acid
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate reader
2. Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP⁺, and SSADH.
-
Add the test compounds ((1S,4R)- and (1R,4S)-enantiomers) at various concentrations to the wells of a 96-well plate.
-
Add the GABA-T enzyme to all wells and pre-incubate for a specified time to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding a stock solution of GABA to all wells.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each enantiomer.
Dopamine D2 Receptor Binding Assay
This competitive binding assay measures the affinity of the compounds for the dopamine D2 receptor.
1. Reagents and Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone or [³H]raclopride).
-
Unlabeled ('cold') ligand for determining non-specific binding (e.g., haloperidol or sulpiride).
-
(1S,4R)- and (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds (the two enantiomers).
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of the unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of the test compounds.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value for each enantiomer.
-
Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The enantiomers (1S,4R)- and (1R,4S)-4-aminocyclopent-2-enecarboxylic acid represent a compelling case study in stereopharmacology. The available evidence strongly suggests that the (1R,4S) isomer primarily acts as a GABA-T inhibitor, thereby increasing GABAergic tone, while the (1S,4R) isomer may function as a GABA receptor agonist with additional modulatory effects on the dopaminergic system. The lack of comprehensive, direct comparative data highlights the need for further investigation using standardized assays as outlined above. Such studies are crucial for fully elucidating their mechanisms of action and for guiding the rational design of more potent and selective therapeutic agents for a range of neurological disorders.
References
- 1. Involvement of Glutamatergic and GABAergic Systems in Nicotine Dependence: Implications for Novel Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Aminocyclopent-2-enecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of 4-aminocyclopent-2-enecarboxylic acid, with a focus on their interaction with γ-aminobutyric acid (GABA) transaminase (GABA-T). Due to the stereospecific nature of enzyme-ligand interactions, the different stereoisomers of this compound are expected to exhibit distinct biological profiles.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The enzyme GABA transaminase (GABA-T) is responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy for conditions such as epilepsy and addiction. The cyclic amino acid 4-aminocyclopent-2-enecarboxylic acid possesses a constrained conformation that can mimic GABA, and its enantiomers are of significant interest for their potential to selectively modulate the GABAergic system. Of particular note, the (1R,4S)-enantiomer has been identified as a reversible inhibitor of GABA transaminase.[1]
Comparative Biological Activity
Table 1: Comparative Inhibition of GABA Transaminase by 4-Aminocyclopent-2-enecarboxylic Acid Enantiomers (Hypothetical Data)
| Enantiomer | IUPAC Name | GABA-T Inhibition (IC50, µM) | Notes |
| A | (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | 50 | Known reversible inhibitor. |
| B | (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | > 500 | Expected to be less active based on stereoselectivity. |
| C | (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid | > 1000 | The trans isomer is expected to have a different binding orientation. |
| D | (1S,4S)-4-Aminocyclopent-2-enecarboxylic acid | > 1000 | The trans isomer is expected to have a different binding orientation. |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how comparative data would be presented. Researchers should determine these values experimentally.
Signaling Pathway and Experimental Workflow
The inhibition of GABA transaminase directly impacts the GABAergic signaling pathway by preventing the degradation of GABA. This leads to an accumulation of GABA in the synapse, enhancing its inhibitory effects.
Caption: The GABAergic signaling pathway and the point of intervention for GABA transaminase inhibitors.
The following diagram illustrates a typical workflow for comparing the inhibitory activity of the different enantiomers.
Caption: A generalized workflow for the synthesis, biological evaluation, and comparison of 4-aminocyclopent-2-enecarboxylic acid enantiomers.
Experimental Protocols
Synthesis and Chiral Separation of 4-Aminocyclopent-2-enecarboxylic Acid Enantiomers
The synthesis of racemic 4-aminocyclopent-2-enecarboxylic acid can be achieved through various established organic synthesis routes. The separation of the individual enantiomers is critical for evaluating their distinct biological activities and is typically performed using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.
Protocol for Chiral Separation:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector) is used.
-
Mobile Phase: A mixture of solvents such as hexane and isopropanol, often with an acidic or basic additive to improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Fraction Collection: Fractions corresponding to each enantiomeric peak are collected.
-
Purity Analysis: The enantiomeric purity of the collected fractions is confirmed by analytical chiral HPLC.
GABA Transaminase (GABA-T) Activity Assay
The inhibitory activity of each enantiomer against GABA-T can be determined using a spectrophotometric assay. This assay measures the rate of GABA-T-catalyzed transamination of GABA with α-ketoglutarate to produce glutamate and succinic semialdehyde.
Materials:
-
Purified GABA-T enzyme
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium phosphate buffer (pH 8.0)
-
Test compounds (4-aminocyclopent-2-enecarboxylic acid enantiomers)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GABA, α-ketoglutarate, NADP+, and SSADH in a 96-well plate.
-
Add varying concentrations of each enantiomer to the respective wells. A control well with no inhibitor should be included.
-
Initiate the reaction by adding the purified GABA-T enzyme to all wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Conclusion
The stereochemistry of 4-aminocyclopent-2-enecarboxylic acid is a critical determinant of its biological activity. While the (1R,4S)-enantiomer is a known reversible inhibitor of GABA transaminase, a comprehensive comparative analysis of all four enantiomers is necessary to fully elucidate their structure-activity relationships. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, which are essential for the development of novel and selective modulators of the GABAergic system.
References
- 1. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and Other GABA Analogues in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and other prominent GABA analogues, including gabapentin, pregabalin, and baclofen. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity. These compounds exert their effects through diverse mechanisms, from direct receptor agonism to modulation of GABA metabolism and interaction with voltage-gated calcium channels. This guide focuses on (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted GABA analogue, and compares its pharmacological profile with that of widely used GABAergic drugs.
Mechanism of Action: A Diverse Landscape
The therapeutic efficacy of GABA analogues is intrinsically linked to their distinct mechanisms of action. While all ultimately enhance GABAergic inhibition, their molecular targets vary significantly.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid , specifically its stereoisomer (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC), has been identified as a reversible inhibitor of GABA transaminase (GABA-T) . GABA-T is the primary enzyme responsible for the degradation of GABA. By inhibiting this enzyme, the concentration of GABA in the synapse is increased, leading to enhanced GABAergic neurotransmission.
In contrast, other major GABA analogues operate through different pathways:
-
Gabapentin and Pregabalin: These analogues do not act directly on GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.
-
Baclofen: This compound is a selective agonist of the GABA-B receptor. Activation of these G-protein coupled receptors leads to the opening of potassium channels and the inhibition of calcium channels, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability.
The differing mechanisms of action are visually represented in the following signaling pathway diagram.
Caption: Mechanisms of action of different GABA analogues.
Comparative Efficacy Data
Direct comparative studies on the efficacy of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid against other GABA analogues in standardized models of epilepsy, neuropathic pain, or spasticity are currently limited in the public domain. However, by examining data from studies on related compounds and different mechanisms, we can construct an indirect comparison.
GABA-C Receptor Activity of Cyclopentene Analogues
A study on cyclopentane and cyclopentene analogues of GABA at recombinant human ρ1 and ρ2 GABA-C receptors provides valuable insight into the structure-activity relationship of this class of compounds. While not the specific (1S,4R) isomer, the data on related structures are informative.
| Compound | Receptor | Activity | EC50 / Ki (µM) |
| (+)-TACP | ρ1 | Partial Agonist | 2.7 ± 0.2 |
| ρ2 | Partial Agonist | 1.45 ± 0.22 | |
| (+)-CACP | ρ1 | Partial Agonist | 26.1 ± 1.1 |
| ρ2 | Partial Agonist | 20.1 ± 2.1 | |
| (-)-CACP | ρ1 | Partial Agonist | 78.5 ± 3.5 |
| ρ2 | Partial Agonist | 63.8 ± 23.3 | |
| (+)-4-ACPCA | ρ1 | Antagonist | 6.0 ± 0.1 |
| ρ2 | Antagonist | 4.7 ± 0.3 | |
| (-)-4-ACPCA | ρ1 / ρ2 | Inactive | > 1000 |
Data from a study on human homomeric ρ1 and ρ2 GABA-C receptors expressed in Xenopus oocytes.
In Vivo Efficacy in a Model of Addiction Relapse
The stereoisomer (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC) has been evaluated for its effect on the expression of conditioned place preference (CPP) to cocaine and nicotine in rats, a model relevant to addiction and relapse.
| Treatment | Dose (mg/kg, i.p.) | Effect on Cocaine CPP | Effect on Nicotine CPP |
| ACC | 300 | Attenuated | - |
| ACC | 75 | - | Attenuated |
| Cocaine | 20 | Induced CPP | - |
| Nicotine | 0.4 (s.c.) | - | Induced CPP |
Data from a study examining the effect of ACC on conditioned place preference in rats.
Comparison with Clinically Used GABA Analogues
While direct comparative data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is sparse, the established clinical profiles of gabapentin, pregabalin, and baclofen provide a benchmark for potential therapeutic applications.
| Drug | Primary Mechanism | Key Approved Indications | Common Side Effects |
| Gabapentin | VGCC α2δ-1 subunit blocker | Epilepsy, Postherpetic Neuralgia | Dizziness, somnolence, peripheral edema |
| Pregabalin | VGCC α2δ-1 subunit blocker | Neuropathic pain, Fibromyalgia, Epilepsy | Dizziness, somnolence, weight gain |
| Baclofen | GABA-B receptor agonist | Spasticity | Drowsiness, dizziness, weakness |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral model used to assess the rewarding or aversive properties of a substance.
A Structural Showdown: (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid in the Context of Cyclic Amino Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid compared to other significant cyclic amino acids.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally constrained cyclic β-amino acid, holds significant interest in medicinal chemistry due to its potential to mimic or modulate biological processes. Its rigid structure, a consequence of the cyclopentene ring, imparts unique conformational preferences that can be exploited in the design of peptidomimetics and other bioactive molecules. This guide provides an objective comparison of its structural and physicochemical properties with other notable cyclic amino acids, supported by experimental data and detailed protocols.
Structural and Physicochemical Comparison
The defining feature of cyclic amino acids is the restriction of conformational freedom compared to their linear counterparts. This rigidity can enhance metabolic stability, improve receptor binding affinity, and influence the secondary structure of peptides.[1] The table below summarizes key structural and physicochemical parameters for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and three other representative cyclic amino acids: L-Proline, Ectoine, and 4-Aminocyclohexanecarboxylic acid.
| Parameter | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | L-Proline | Ectoine | 4-Aminocyclohexanecarboxylic Acid |
| Molecular Formula | C₆H₉NO₂[2] | C₅H₉NO₂ | C₆H₁₀N₂O₂[3] | C₇H₁₃NO₂[4] |
| Molecular Weight ( g/mol ) | 127.14[2] | 115.13 | 142.16[3] | 143.18[4] |
| Ring Size | 5 | 5 | 6 | 6 |
| Classification | Cyclic β-amino acid | Cyclic α-amino acid | Cyclic amino acid derivative | Cyclic β-amino acid |
| Key Torsional Angles | Data derived from CIF | Data derived from CIF | Data derived from CIF | Data derived from CIF |
| Selected Bond Lengths (Å) | Data derived from CIF | Data derived from CIF | Data derived from CIF | Data derived from CIF |
| **Selected Bond Angles (°) ** | Data derived from CIF | Data derived from CIF | Data derived from CIF | Data derived from CIF |
Note: "Data derived from CIF" indicates that these values are typically obtained from Crystallographic Information Files (CIF) generated through X-ray crystallography. Access to and parsing of these files from databases like the Crystallography Open Database (COD) is required for precise quantitative comparison.
Experimental Protocols
The structural characterization of cyclic amino acids relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
Single-Crystal X-ray Crystallography
This technique provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and torsional angles.
Methodology:
-
Crystal Growth: High-quality single crystals of the amino acid are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, or slow cooling. The choice of solvent is critical and is determined through solubility screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of scattered X-rays is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.
-
Data Analysis: The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. This data is typically deposited in crystallographic databases in the form of a Crystallographic Information File (CIF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the conformation and dynamics of molecules in solution. For cyclic amino acids, NMR is crucial for understanding their preferred conformations in a biologically relevant environment.
Methodology:
-
Sample Preparation: A solution of the amino acid is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration is typically in the millimolar range.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all protons and carbons in the molecule.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships between atoms.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the bonding network.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for conformational analysis.
-
-
Conformational Analysis: The distance restraints from NOESY data, along with coupling constants from high-resolution 1D spectra, are used as input for molecular modeling programs to calculate an ensemble of structures consistent with the experimental data. This provides insight into the preferred conformation(s) of the cyclic amino acid in solution.
Logical Workflow for Structural Comparison
The following diagram illustrates a logical workflow for the structural comparison of cyclic amino acids.
Signaling Pathway Involvement
Cyclic amino acids and their analogs often interact with biological targets such as G-protein coupled receptors (GPCRs). For instance, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid can be considered a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5] GABA exerts its effects through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. The latter are GPCRs that, upon activation, can modulate downstream signaling cascades.
The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by a cyclic amino acid analog.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 10034643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Validating the Purity of Synthetic (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antiviral drugs like Abacavir.[1] Ensuring the enantiomeric and chemical purity of this synthetic intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for validating the purity of synthetic (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
The determination of both chemical and enantiomeric purity is critical.[2][3] Several analytical techniques can be employed, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly used methods.
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Purity Levels Detected |
| Chiral HPLC | Enantiomeric Purity (%ee) | High resolution of enantiomers, accurate quantification.[4][5] | Requires specialized and often expensive chiral columns.[6] Method development can be time-consuming. | Can detect enantiomeric impurities down to 0.1% or lower.[7] |
| ¹H NMR Spectroscopy | Chemical Purity, Structural Confirmation | Provides detailed structural information, can quantify impurities with an internal standard (qNMR).[8][9] Non-destructive. | Lower sensitivity for minor impurities compared to HPLC. Complex spectra can be challenging to interpret. | Generally accepted for purity levels >95%.[9] |
| Mass Spectrometry (MS) | Molecular Weight Verification, Impurity Identification | High sensitivity and specificity for identifying known and unknown impurities by mass-to-charge ratio.[10] | Not inherently quantitative without appropriate standards and calibration. Does not typically separate enantiomers. | Can detect trace level impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurities, Enantiomeric Purity (with derivatization) | Excellent for separating volatile compounds. Can separate enantiomers after derivatization.[7] | Requires derivatization for non-volatile compounds like amino acids, which can introduce analytical errors.[7] | Capable of detecting impurities at low levels. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the desired (1S,4R) enantiomer from its undesired (1R,4S) counterpart.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Crownpack CR(+) or similar crown ether-based column)[1]
Reagents:
-
Perchloric acid solution (70%)
-
Sodium perchlorate monohydrate
-
HPLC grade water
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid sample
-
Reference standard of the (1R,4S) enantiomer
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution of 50mM sodium perchlorate. Adjust the pH to 2.0 using perchloric acid.[1]
-
Sample Preparation: Accurately weigh and dissolve the (1S,4R)-4-aminocyclopent-2-enecarboxylic acid sample in the mobile phase to a final concentration of approximately 5 mg/mL.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution into the HPLC system. The two enantiomers will be separated, and their respective peak areas can be used to calculate the enantiomeric excess (% ee). A resolution of greater than 2.0 between the enantiomer peaks is considered good separation.[1]
Quantitative ¹H NMR Spectroscopy for Chemical Purity
Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound.[8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard with a known purity (e.g., maleic acid)
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the (1S,4R)-4-aminocyclopent-2-enecarboxylic acid sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery of all relevant protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The purity of the sample can be calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Mass Spectrometry (MS) for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying potential impurities.[10]
Instrumentation:
-
LC-MS system (e.g., with an electrospray ionization - ESI source)
Reagents:
-
HPLC grade water with 0.1% formic acid
-
HPLC grade acetonitrile with 0.1% formic acid
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid sample
Procedure:
-
Chromatographic Separation:
-
Use a suitable reversed-phase column (e.g., C18).
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid, to separate the main compound from any potential impurities.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (C₆H₉NO₂) should be observed at m/z 128.1.
-
Analyze the data for other ions that may correspond to impurities. Fragmentation patterns can help in the structural elucidation of these impurities.
-
Workflow and Decision Making
The selection of the appropriate analytical method or combination of methods depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow for validating the purity of synthetic (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Caption: A logical workflow for the comprehensive purity validation of synthetic (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Alternative Compounds
While (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a key intermediate, other cyclic amino acids and their derivatives are also utilized in drug development. The choice of a particular building block depends on the target molecule's desired stereochemistry and biological activity.
| Alternative Compound | Structure | Key Applications | Relevant Purity Considerations |
| (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | Enantiomer of the target compound | Undesired isomer in Abacavir synthesis.[1] | Must be controlled to very low levels in the (1S,4R) isomer. |
| Cis- and Trans-4-Aminocyclohexanecarboxylic Acid | Saturated cyclic amino acids | GABA receptor agonists and antagonists.[11] | Stereoisomeric purity (cis vs. trans) is critical for selective receptor binding. |
| Other substituted cyclopentane/cyclohexane amino acids | Varied | Building blocks for a wide range of pharmaceuticals. | Enantiomeric and diastereomeric purity are crucial for desired pharmacological effects. |
Conclusion
The validation of purity for synthetic (1S,4R)-4-aminocyclopent-2-enecarboxylic acid requires a multi-pronged analytical approach. A combination of chiral HPLC for enantiomeric purity assessment, qNMR for absolute chemical purity determination, and MS for impurity identification provides a robust and reliable strategy. The detailed protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to establish effective quality control measures for this critical pharmaceutical intermediate.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. ijrpr.com [ijrpr.com]
- 7. cat-online.com [cat-online.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against (1S,4R)-4-aminocyclopent-2-enecarboxylic acid conjugated to a carrier protein. The following sections detail the experimental protocols for antibody generation and characterization, present illustrative data in a comparative format, and visualize key experimental workflows and concepts. While the data presented herein is hypothetical, it serves as a practical template for researchers conducting such studies.
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a cyclic amino acid analog that may serve as a hapten for the generation of specific antibodies. These antibodies can be valuable tools in various research and diagnostic applications, including the development of immunoassays for the detection and quantification of this molecule and its metabolites. A critical aspect of antibody characterization is the assessment of its cross-reactivity with structurally similar compounds.[1][2] Understanding the cross-reactivity profile is essential for ensuring the specificity and reliability of any antibody-based assay.[1]
This guide outlines the methodologies and data presentation formats necessary to conduct a thorough cross-reactivity study.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable cross-reactivity studies. The following sections describe the key methodologies.
Synthesis of Hapten-Carrier Conjugates
To elicit an immune response against a small molecule like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, it must first be covalently linked to a larger carrier protein.[3][4] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.
Materials:
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Hapten:
-
Dissolve (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of the hapten.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 8.0).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the unconjugated hapten and byproducts by dialysis against PBS at 4°C with multiple buffer changes over 48 hours.
-
Determine the protein concentration and hapten conjugation ratio using spectrophotometry or a suitable protein assay.
-
Store the conjugate at -20°C or -80°C.
-
Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated using standard immunization protocols.
Immunization Protocol (Example for Polyclonal Antibodies in Rabbits):
-
Pre-immune Bleed: Collect blood from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the hapten-KLH conjugate (e.g., 500 µg) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Booster Immunizations:
-
Emulsify the hapten-KLH conjugate (e.g., 250 µg) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer booster injections every 3-4 weeks.
-
-
Titer Monitoring:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.
-
-
Final Bleed and Antibody Purification:
-
Once a high titer is achieved, perform a final bleed.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
Assess the purity and concentration of the purified antibody.
-
Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of antibodies against small molecules.[5]
Materials:
-
Hapten-BSA conjugate
-
Purified antibody against (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (target analyte)
-
Potential cross-reactants (structurally similar compounds)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a series of dilutions of the target analyte and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the analyte or cross-reactant for 1 hour at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte/cross-reactant concentration to generate sigmoidal dose-response curves.
-
Determine the IC₅₀ value (the concentration of analyte or cross-reactant that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
-
Comparative Data Presentation
The quantitative data from the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against (1S,4R)-4-aminocyclopent-2-enecarboxylic acid-KLH
| Compound Tested | Structure | IC₅₀ (nM) | % Cross-Reactivity |
| (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | Target Analyte | 15.2 | 100 |
| (1R,4S)-4-aminocyclopent-2-enecarboxylic acid | Enantiomer | 1,250 | 1.22 |
| Cyclopent-2-enecarboxylic acid | Analogue without amino group | > 10,000 | < 0.15 |
| 4-aminocyclopentanecarboxylic acid (cis) | Saturated analogue | 850 | 1.79 |
| 4-aminocyclopentanecarboxylic acid (trans) | Saturated analogue isomer | 2,100 | 0.72 |
| L-Proline | Structurally related amino acid | > 10,000 | < 0.15 |
| Gamma-aminobutyric acid (GABA) | Acyclic amino acid | > 10,000 | < 0.15 |
Visualizations
Diagrams are powerful tools for illustrating complex workflows and relationships.
Figure 1: Experimental workflow for the production and cross-reactivity testing of antibodies.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 5. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
A Comparative Guide to the Synthetic Efficiency of Routes to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a valuable chiral building block in medicinal chemistry, notably as a key component in the synthesis of carbocyclic nucleoside analogues with antiviral activity. The efficiency of its synthesis is a critical factor in the development of these therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to this target molecule, focusing on quantitative metrics of synthetic efficiency and detailed experimental protocols.
Executive Summary
Two primary strategies for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid have been evaluated, both commencing from the readily available racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
-
Route 1: Chemoenzymatic Resolution. This approach utilizes a lipase-catalyzed kinetic resolution of the racemic Vince lactam to achieve the desired enantiomer, which is then converted to the target carboxylic acid.
-
Route 2: Chemical Resolution via Diastereomeric Salt Formation. This classical chemical method involves the conversion of the racemic Vince lactam to a mixture of diastereomeric salts of an intermediate, which are then separated, followed by further transformations to yield the final product.
A third, enantiodivergent approach, starting from a different chiral precursor, is also discussed as a potential alternative.
Data Presentation: A Head-to-Head Comparison
| Metric | Route 1: Chemoenzymatic Resolution | Route 2: Chemical Resolution |
| Starting Material | Racemic Vince Lactam | Racemic Vince Lactam |
| Key Chiral Separation Step | Lipase-catalyzed kinetic resolution | Diastereomeric salt formation with L-(+)-tartaric acid |
| Number of Steps | ~4 | ~4 |
| Overall Yield | Moderate | Moderate |
| Key Reagents | Lipolase, n-Butanol | Methanolic HCl, L-(+)-tartaric acid, Triethylamine, Sodium borohydride, Oxidizing agent |
| Purity of Final Product | High | High (after crystallization) |
Route 1: Chemoenzymatic Synthesis via Lipase Resolution
This route offers a green and elegant approach to obtaining the desired enantiomer of the Vince lactam. The key step is the enantioselective hydrolysis or alcoholysis of the racemic lactam catalyzed by a lipase.
Experimental Protocol
Step 1: Lipase-Catalyzed Resolution of Racemic Vince Lactam. Racemic Vince lactam is dissolved in tert-butyl methyl ether. Lipolase is added, and the suspension is stirred. The enzyme selectively catalyzes the alcoholysis of the (+)-(1R,4S)-enantiomer, leaving the desired (-)-(1S,4R)-Vince lactam unreacted. The reaction is monitored by chiral gas chromatography. After completion, the enzyme is filtered off, and the unreacted (-)-(1S,4R)-Vince lactam is recovered from the filtrate.
Step 2: Conversion of (-)-(1S,4R)-Vince Lactam to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The enantiomerically pure (-)-(1S,4R)-Vince lactam is then subjected to acidic hydrolysis to open the lactam ring and yield the corresponding amino acid.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic route to the target molecule.
Route 2: Chemical Resolution of the Methyl Ester Intermediate
This route relies on classical chemical methods for the separation of enantiomers through the formation of diastereomeric salts.
Experimental Protocol
Step 1: Methanolysis of Racemic Vince Lactam. [1] Racemic Vince lactam is treated with methanolic hydrochloride to yield racemic (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride.
Step 2: Diastereomeric Salt Resolution. [1] The racemic methyl ester hydrochloride is dissolved in water, and L-(+)-tartaric acid is added. The pH is adjusted with triethylamine to facilitate the precipitation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate as a solid. The diastereomeric salt is isolated by filtration. A reported yield for this step is 78% with a purity of 99.69%.[1]
Step 3: Reduction to ((1S,4R)-4-aminocyclopent-2-enyl)methanol. [1] The resolved tartrate salt is reduced with sodium borohydride in an aqueous sodium hydroxide solution. The resulting amino alcohol is extracted with n-butanol.
Step 4: Oxidation to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The final step involves the oxidation of the primary alcohol to a carboxylic acid. While specific reagents and yields for this direct transformation were not found in the searched literature, standard oxidizing agents for primary alcohols that are compatible with the amino group (after protection) would be employed.
The overall yield for this route is dependent on the efficiency of the final oxidation step, for which specific data was not available in the provided search results.
Logical Workflow for Chemical Resolution Synthesis
Caption: Chemical resolution route to the target molecule.
Alternative Strategy: Enantiodivergent Synthesis
An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one has been reported, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one.[2][3] This approach provides access to both enantiomers of a key intermediate from a single chiral starting material. The synthesis of the (S)-aminocyclopentenone was achieved in 5 steps with an 11% overall yield, while the (R)-enantiomer was obtained in 7 steps with a 10% overall yield.[3]
While this route produces a related aminocyclopentenone, its conversion to the target aminocyclopentene carboxylic acid would require additional steps, including reduction of the ketone and introduction of the carboxylic acid functionality. The efficiency of these subsequent transformations would need to be determined to allow for a direct comparison with the Vince lactam-based routes.
Conclusion
Both the chemoenzymatic and chemical resolution routes starting from racemic Vince lactam represent viable pathways to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The chemoenzymatic route offers the advantages of a potentially more environmentally friendly process and high enantioselectivity in a single step. The chemical resolution route is a more traditional approach that has been demonstrated to be effective, with reported high yields and purities for the resolution step.
References
A Comparative Guide to the Biological Activity of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Derivatives: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives. These compounds are analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and are primarily investigated for their potential to modulate GABAergic neurotransmission by inhibiting the enzyme GABA transaminase (GABA-T). Inhibition of GABA-T leads to an increase in synaptic GABA levels, a mechanism of action with therapeutic potential for neurological disorders such as epilepsy and addiction.
Due to the limited availability of comprehensive studies directly comparing the in vitro and in vivo effects of the specific (1S,4R) stereoisomer, this guide synthesizes data from studies on closely related stereoisomers and derivatives to provide a representative overview of the activity of this class of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activity of aminocyclopentene carboxylic acid derivatives. It is crucial to note that the in vivo data presented is for the (1R,4S) stereoisomer, a closely related compound, and the in vitro data is for other derivatives, highlighting the need for further research on the specific (1S,4R) isomer.
Table 1: In Vivo Activity of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC)
| Compound | Species | Assay | Dosing | Outcome |
| (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Rat | Conditioned Place Preference (Cocaine) | 300 mg/kg, i.p. | Significantly attenuated the expression of cocaine-induced conditioned place preference.[1] |
| (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Rat | Conditioned Place Preference (Nicotine) | 75 mg/kg, i.p. | Significantly attenuated the expression of nicotine-induced conditioned place preference.[1] |
Table 2: In Vitro Activity of Aminocyclopentene Carboxylic Acid Derivatives
| Compound | Target | Assay | Result |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Human recombinant α1β2γ2L GABA-A receptors | Inhibition of GABA EC50 dose | IC50 = 42 µM[2][3][4] |
| (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | Human homomeric ρ1 GABA-C receptors | Inhibition of GABA action | Kᵢ = 6.0 ± 0.1 µM[5] |
| (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | Human homomeric ρ2 GABA-C receptors | Inhibition of GABA action | Kᵢ = 4.7 ± 0.3 µM[5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Drug Candidates Derived from (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of antiviral drug candidates synthesized from the chiral building block (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This scaffold is fundamental to a class of carbocyclic nucleoside analogues renowned for their therapeutic applications, most notably in the treatment of HIV. This document summarizes their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Derivatives
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a critical chiral intermediate in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but feature a cyclopentene ring in place of the ribose or deoxyribose sugar moiety. This structural modification confers resistance to enzymatic degradation, a key advantage in drug design. The primary therapeutic targets for this class of compounds are viral enzymes, particularly reverse transcriptases. Prominent examples of drugs derived from this scaffold include the anti-HIV agents Abacavir and its metabolic precursor, Carbovir. Another important class of related compounds are the Neplanocins, which exhibit broader antiviral activity.
Comparative Analysis of Drug Candidate Performance
The antiviral efficacy and safety of drug candidates are primarily assessed by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window.
Anti-HIV Activity of Abacavir and Related Analogues
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is widely used in antiretroviral therapy.[1] Its active form, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to chain termination upon incorporation into viral DNA.[1] The (1S, 4R) stereochemistry of the cyclopentene ring is crucial for its antiviral activity.[1]
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Abacavir | HIV-1 (wild-type) | MT-4 | 4.0 | >100 | >25 | [2] |
| Abacavir | HIV-1 (clinical isolate) | Various | 0.26 | 110-160 | 423-615 | [2] |
| Carbovir | HIV-1 | Lymphocyte Cultures | Potent | - | - | [3] |
Note: EC₅₀ and CC₅₀ values can vary depending on the specific experimental conditions, including the cell line and virus strain used.
Antiviral Activity of Neplanocin A and its Analogues
Neplanocin A and its derivatives represent another class of carbocyclic nucleosides with a broader spectrum of antiviral activity. Their mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for viral mRNA capping and methylation.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Neplanocin A | Vaccinia virus | L-929 | 0.5 - 1.0 | - | - |
| 2-Fluoroneplanocin A | Vaccinia virus | Vero | Comparable to Neplanocin A | - | - |
| 2-Fluoroneplanocin A | Vesicular stomatitis virus | Vero | Comparable to Neplanocin A | - | - |
| 2-Fluoroneplanocin A | Parainfluenza virus | Vero | Comparable to Neplanocin A | - | - |
| 2-Fluoroneplanocin A | Reovirus | Vero | Comparable to Neplanocin A | - | - |
| 2-Fluoroneplanocin A | Human cytomegalovirus | - | Comparable to Neplanocin A | - | - |
Note: Specific EC₅₀ and CC₅₀ values for Neplanocin A analogues were not consistently reported in a directly comparable format across the searched literature. The table reflects the reported relative potency.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Abacavir
The following diagram illustrates the intracellular metabolic pathway of Abacavir to its active triphosphate form, which then inhibits HIV-1 reverse transcriptase.
General Workflow for In Vitro Antiviral Assay
The diagram below outlines a typical workflow for determining the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of a drug candidate.
Detailed Experimental Protocols
Anti-HIV Activity and Cytotoxicity Assay in MT-4 Cells (MTT Assay)
This protocol is a common method for evaluating the in vitro anti-HIV activity and cytotoxicity of compounds.[1]
Materials:
-
MT-4 human T-cell line
-
HIV-1 stock (e.g., strain IIIB)
-
Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, antibiotics)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Plate Setup:
-
For Cytotoxicity (CC₅₀): Add 100 µL of the compound dilutions to wells containing cells. Include a "cell control" with cells and medium only (no compound).
-
For Antiviral Activity (EC₅₀): Add 100 µL of the compound dilutions to another set of wells with cells.
-
-
Infection: To the EC₅₀ plate, add a predetermined amount of HIV-1 stock solution to achieve a desired multiplicity of infection (e.g., 0.01).[1] The CC₅₀ plate is not infected. Include a "virus control" with cells and virus but no compound.
-
Incubation: Incubate both plates for 4-5 days at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control (for CC₅₀) and the virus control (for EC₅₀).
-
Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ and EC₅₀ values.
-
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.[4][5]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing buffer salts, MgCl₂, DTT)
-
Template/Primer: Poly(A) • Oligo(dT)
-
Nucleotide Mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-labeled dUTP)
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In incubation tubes, prepare the reaction mixture containing reaction buffer, template/primer, and nucleotide mix.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction tubes. Include a positive control (known RT inhibitor) and a no-inhibitor control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Capture of Synthesized DNA: Transfer the reaction mixtures to streptavidin-coated microplate wells. The biotinylated primer of the newly synthesized DNA will bind to the streptavidin. Incubate at 37°C.
-
Washing: Wash the wells to remove unbound components.
-
Detection:
-
Add the anti-digoxigenin-HRP conjugate to the wells and incubate.
-
Wash the wells again.
-
Add the HRP substrate. A color change will occur in proportion to the amount of synthesized DNA.
-
-
Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (Fluorometric)
This assay is used to screen for inhibitors of SAH hydrolase, the target of Neplanocin A and its analogues.[6]
Materials:
-
Recombinant S-adenosylhomocysteine hydrolase (SAHH)
-
S-adenosylhomocysteine (SAH) as the substrate
-
A thiol-reactive fluorescent probe
-
Assay buffer
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of SAHH, SAH, the fluorescent probe, and serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the test compound dilutions, followed by the SAHH enzyme. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a short period.
-
Reaction Initiation: Add the SAH substrate to all wells to start the enzymatic reaction. The hydrolysis of SAH produces homocysteine, which has a free thiol group.
-
Detection: Add the thiol-reactive fluorescent probe. The probe will react with the homocysteine generated, producing a fluorescent signal.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).[6]
-
Data Analysis: Calculate the percentage of SAH hydrolase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. benchchem.com [benchchem.com]
- 5. xpressbio.com [xpressbio.com]
- 6. tribioscience.com [tribioscience.com]
Safety Operating Guide
Navigating the Disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, ensuring compliance and minimizing risk.
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its derivatives are recognized for their potential hazards, including skin and eye irritation, and possible respiratory irritation. Furthermore, related compounds have been identified as harmful to aquatic life with long-lasting effects. Therefore, a cautious and systematic approach to its disposal is paramount.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure the following personal protective equipment (PPE) is in use:
-
Chemical-resistant gloves
-
Protective safety goggles or a face shield
-
A laboratory coat
All handling of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard information for closely related compounds, which should be considered when handling (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction.[1][2] |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H412 | Harmful to aquatic life with long lasting effects.[1][2] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |
| P273 | Avoid release to the environment.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Step-by-Step Disposal Protocol
Due to the lack of specific published protocols for the neutralization of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, it must be treated as hazardous chemical waste. Direct disposal down the sanitary sewer is not recommended due to its potential harm to aquatic life.
Step 1: Waste Collection
-
Solid Waste: Collect any solid residues of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, use a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
-
The full chemical name: "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid"
-
The words "Hazardous Waste"
-
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date
Step 3: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation
-
Under the control of laboratory personnel
-
Away from general laboratory traffic
-
In a cool, dry, and well-ventilated location
Step 4: Professional Disposal
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Provide them with the safety data sheet (SDS) for the compound or its closely related derivatives to ensure they can handle and dispose of it in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
Caption: Disposal decision workflow for (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
References
Essential Safety and Operational Guide for Handling (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, handling (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, particularly in its hydrochloride salt form, is a solid, typically a white to yellow powder or crystals, that presents several hazards upon exposure.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
The following table summarizes the required PPE for handling this compound, based on established laboratory safety standards for similar chemical structures.[2][3][4]
| Body Part | Personal Protective Equipment | Material/Standard Specifications |
| Eyes/Face | Chemical Safety Goggles and/or Face Shield | Goggles should be splash-proof and conform to ANSI Z87.1 standards. Polycarbonate lenses are recommended for impact resistance.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use.[2] |
| Body | Laboratory Coat | A long-sleeved lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is crucial to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation and Engineering Controls :
-
Always work within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.
-
Before beginning any work, confirm that all necessary PPE is in good condition and worn correctly.[2]
-
-
Handling the Solid Compound :
-
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a solid; handle it carefully to avoid creating dust.[2]
-
Use a spatula and weighing paper or a weigh boat for transferring the solid.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
-
-
In Case of a Spill :
-
Small Spills : While wearing appropriate PPE, gently cover the spill with a chemically inert absorbent material such as vermiculite or sand. Carefully sweep the contained material into a designated hazardous waste container. The spill area should then be wiped with a damp cloth, which must also be disposed of as hazardous waste. Finally, wash the area with soap and water.[2]
-
Large Spills : Immediately evacuate the area. Isolate the spill and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency services. Do not attempt to clean up large spills without specialized training and equipment.
-
Disposal Plan
Proper disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and any associated contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Dispose of any excess or expired compound as hazardous chemical waste. The material should be in a clearly labeled, sealed, and appropriate container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[3]
-
Solutions : Both aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour solutions down the drain.[3]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
References
- 1. (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride | 130931-84-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
